Product packaging for 6-Bromo-5-chloropyridin-3-amine(Cat. No.:CAS No. 130284-52-5)

6-Bromo-5-chloropyridin-3-amine

Cat. No.: B146417
CAS No.: 130284-52-5
M. Wt: 207.45 g/mol
InChI Key: KGBNUDFDLHULJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-5-chloropyridin-3-amine is a halogenated pyridine derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Its core value lies in the strategic positioning of halogen atoms and the amino group on the pyridine ring, which enables it to participate in various metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. This allows researchers to efficiently construct more complex molecular architectures, particularly those containing disubstituted pyridine cores that are difficult to access by other means . The pyridine scaffold is a fundamental structural motif in pharmaceuticals, with over 85% of all FDA-approved drugs containing heterocyclic rings, a class to which pyridines belong . This amine is especially valuable in the hit-to-lead optimization phase of drug development, where it can be used to rapidly generate analog libraries targeting specific enzyme pockets, as demonstrated in recent research on SARS-CoV-2 Mpro inhibitors . Its application is critical in the exploration of structure-activity relationships (SAR) for a range of biological targets, accelerating the discovery of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrClN2 B146417 6-Bromo-5-chloropyridin-3-amine CAS No. 130284-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBNUDFDLHULJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562009
Record name 6-Bromo-5-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130284-52-5
Record name 6-Bromo-5-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-bromo-3-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-5-chloropyridin-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-5-chloropyridin-3-amine: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. As a substituted aminopyridine, its structure features a pyridine ring functionalized with an amine group and two different halogen atoms, bromine and chlorine. This arrangement of functional groups provides a versatile scaffold for the synthesis of more complex molecules. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the directing effects of the amino group, makes it a valuable building block for creating diverse chemical libraries. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic applications, and experimental protocols relevant to drug discovery and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, safety assessment, and analytical characterization.

PropertyDataReference(s)
IUPAC Name This compound[1]
CAS Number 130284-52-5[1][2]
Molecular Formula C₅H₄BrClN₂[1][2]
Molecular Weight 207.46 g/mol [2]
Appearance Solid[2]
Purity Commercially available with ≥96% purity[2]
InChI Key KGBNUDFDLHULJP-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=NC(=C1Cl)Br)N[1]

Expected Spectral Properties

While specific spectral data can vary with the solvent and instrument used, the following table outlines the expected characteristics for ¹H and ¹³C NMR spectroscopy, which are crucial for structural verification.

Spectrum TypeExpected Characteristics
¹H NMR The spectrum is expected to show three main signals: • Two Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), appearing as doublets due to coupling with each other. The proton at C2 will be downfield relative to the proton at C4 due to proximity to the electronegative ring nitrogen. • Amine Protons: A broad singlet corresponding to the two protons of the amino (-NH₂) group. The chemical shift of this signal is variable and depends on concentration and solvent.
¹³C NMR The spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring, as they are in unique chemical environments. The carbons attached to the halogens (C5 and C6) and the amino group (C3) will have their chemical shifts significantly influenced by these substituents.
Mass Spec. The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), which is invaluable for confirming the elemental composition.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups. The pyridine ring is electron-deficient, which influences the reactivity of its substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the 6-position is significantly more reactive than the carbon-chlorine bond at the 5-position in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for selective functionalization at the C6 position while leaving the C5-Cl bond intact for subsequent transformations. The 6-position is activated by its proximity (ortho) to the ring nitrogen.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position can undergo nucleophilic aromatic substitution, although this typically requires harsher conditions compared to halogens at the 2- or 4-positions. The amino group is a strong activating group, but its effect is most pronounced at the ortho and para positions.

  • Amine Group Reactivity: The amino group at the 3-position can be diazotized, acylated, or alkylated, providing another handle for derivatization.

A C-Br (Position 6) Highly Reactive Site R1 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->R1 Selective C-C bond formation R2 Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->R2 Selective C-N bond formation B C-Cl (Position 5) Less Reactive Site R3 SNAr Reaction (Nucleophile, Heat) B->R3 Requires harsher conditions C NH2 (Position 3) Nucleophilic Site R4 Acylation / Alkylation (Acyl chloride / Alkyl halide) C->R4 Standard amine chemistry

Figure 1: Reactivity profile of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this building block and its subsequent use in a cornerstone reaction for drug discovery.

Protocol 1: Representative Synthesis via Electrophilic Bromination

This protocol is adapted from the synthesis of the closely related analog, 2-bromo-6-chloropyridin-3-amine, and represents a general method for the regioselective bromination of a substituted aminopyridine.[5]

  • Materials & Setup:

    • Starting Material: 5-chloro-pyridin-3-amine

    • Reagent: Bromine (Br₂)

    • Solvent: Acetic Acid

    • Base: Sodium Acetate

    • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator.

  • Procedure:

    • Dissolve 6-chloropyridin-3-amine (1.0 eq.) and sodium acetate (2.0 eq.) in acetic acid in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine (1.0 eq.) in acetic acid via a dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring progress by TLC.

    • Upon completion, remove the acetic acid under reduced pressure using a rotary evaporator.

  • Work-up and Purification:

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (Na₂CO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

    • If necessary, purify the product further by flash column chromatography on silica gel.

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid, a common step in synthesizing kinase inhibitors and other complex molecules.[6][7][8]

  • Materials & Setup:

    • Substrate: this compound (1.0 eq.)

    • Coupling Partner: Arylboronic acid (1.2-1.5 eq.)

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).

    • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

    • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

    • Equipment: Schlenk flask or microwave vial, condenser, inert atmosphere setup (Nitrogen or Argon).

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst under an inert atmosphere.[7]

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.[7][8]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[7]

    • Concentrate the solution under reduced pressure.[7]

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[7]

start Start setup 1. Reaction Setup - Add Substrate, Boronic Acid, Base, Pd Catalyst to flask - Purge with Inert Gas (N2/Ar) start->setup solvent 2. Solvent Addition - Add degassed Dioxane/Water - Stir mixture setup->solvent reaction 3. Reaction - Heat to 85-110 °C - Monitor by TLC/LC-MS solvent->reaction workup 4. Work-up - Cool and Dilute (EtOAc) - Filter through Celite - Wash with Water/Brine reaction->workup purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purify analysis 6. Analysis - Characterize pure product (NMR, MS) purify->analysis end End analysis->end

Figure 2: Generalized experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, primarily serving as a versatile starting material for compounds targeting a range of diseases.[4]

  • Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors.[3] By using Suzuki coupling at the 6-position, medicinal chemists can introduce various aryl and heteroaryl groups to probe the ATP-binding pocket of kinases implicated in oncology, such as CDK4/6 and GSK-3β.[3]

  • Receptor Modulators: Derivatives have been investigated as potent ligands for various receptors, including neuronal nicotinic acetylcholine receptors (nAChRs), which are targets for neurological and psychiatric disorders.[4]

  • Scaffold for Library Synthesis: The predictable and selective reactivity of the C-Br bond allows for its use in parallel synthesis to rapidly generate libraries of related compounds. These libraries are then screened against various biological targets to identify novel hits for drug development programs.

cluster_synthesis Combinatorial Synthesis A This compound (Core Scaffold) B Suzuki Coupling (Diverse Boronic Acids) A->B C Library of Diverse Derivative Compounds B->C D High-Throughput Biological Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (SAR Studies) E->F

Figure 3: Role of the scaffold in a typical drug discovery pathway.

Safety and Handling

According to GHS classifications, this compound is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin irritation and serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate for the pharmaceutical and agrochemical industries. Its well-defined reactivity, particularly the selective reactivity of the C-Br bond in cross-coupling reactions, allows for its strategic incorporation into complex molecular designs. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage this versatile building block in the synthesis of novel, biologically active compounds.

References

An In-depth Technical Guide to 6-Bromo-5-chloropyridin-3-amine (CAS Number: 130284-52-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloropyridin-3-amine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amine group and two different halogen atoms, makes it a versatile precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic positioning of its functional groups allows for selective modifications, making it an attractive scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.[1][2]

PropertyValueReference(s)
CAS Number 130284-52-5[2]
Molecular Formula C₅H₄BrClN₂[1][2]
Molecular Weight 207.45 g/mol [2]
IUPAC Name This compound[2]
Synonyms 5-Amino-2-bromo-3-chloropyridine[2]
Appearance Solid[1]
Purity Typically ≥96%[1]
Topological Polar Surface Area 38.9 Ų[2]
InChI Key KGBNUDFDLHULJP-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Plausible Synthetic Route: Electrophilic Bromination

A generalized experimental protocol for the synthesis of this compound from 5-chloropyridin-3-amine is detailed below. This protocol is adapted from standard bromination procedures for aminopyridines.

Reaction Scheme:

G A 5-chloropyridin-3-amine B This compound A->B N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) 0 °C to room temperature

Caption: Plausible synthesis of this compound.

Materials:

  • 5-chloropyridin-3-amine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloropyridin-3-amine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, which is a key feature for potent inhibition. The halogen atoms on the pyridine ring of this compound provide reactive handles for further chemical modifications through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents to explore the chemical space and optimize the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Role as a Scaffold for Kinase Inhibitors

Derivatives of structurally similar aminopyridines have demonstrated inhibitory activity against a range of kinases, including those involved in cell signaling pathways related to cancer and inflammation.[3] The dysregulation of protein kinases is a hallmark of many diseases, making them a major class of drug targets.[3] The versatility of this compound makes it a valuable starting material for the synthesis of libraries of potential kinase inhibitors.

The general workflow for utilizing this scaffold in kinase inhibitor synthesis is depicted below:

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Diversified Intermediates B->C D Further Functionalization C->D E Kinase Inhibitor Candidates D->E F Biological Screening (Kinase Assays, Cell-based Assays) E->F G Lead Optimization F->G

Caption: Workflow for kinase inhibitor development.

Potential Signaling Pathway Interactions

While specific biological data for this compound is limited, its potential as a scaffold for kinase inhibitors suggests that its derivatives could modulate key signaling pathways implicated in diseases like cancer. For instance, many kinase inhibitors target pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are frequently dysregulated in cancer.

Below is a simplified representation of a generic kinase signaling pathway that could be targeted by inhibitors derived from this scaffold.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Downstream Kinases Downstream Kinases Signaling Cascade->Downstream Kinases Transcription Factors Transcription Factors Downstream Kinases->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->Downstream Kinases

Caption: Generic kinase signaling pathway inhibition.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin irritation and serious eye damage.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its rich functionality allows for diverse synthetic modifications, enabling the exploration of structure-activity relationships. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists working with this important building block in their efforts to develop novel therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-chloropyridin-3-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the presence of bromine and chlorine atoms alongside an amino group on the pyridine scaffold, make it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical properties and a plausible synthetic route. Due to the limited availability of public experimental spectroscopic data at the time of this publication, representative methodologies for characterization are provided.

Chemical and Physical Properties

This compound, with the CAS number 130284-52-5, is a solid compound at room temperature.[1] Its molecular formula is C₅H₄BrClN₂, corresponding to a molecular weight of approximately 207.46 g/mol .[1] The presence of both bromine and chlorine atoms significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 130284-52-5[1]
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.46 g/mol [1]
Appearance Solid[1]
Purity Typically ≥96% (commercial grade)[1]

Molecular Structure and Key Features

The core of this compound is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substitution pattern is crucial for its chemical behavior. The amino group at position 3 is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. Conversely, the bromine and chlorine atoms at positions 6 and 5, respectively, are electron-withdrawing groups that deactivate the ring. This combination of activating and deactivating groups, along with the inherent electronic nature of the pyridine ring, results in a unique reactivity profile.

Key Structural Features of this compound A This compound B Pyridine Ring A->B Core Scaffold C Amino Group (-NH2) at C3 A->C Electron-Donating Group D Bromo Group (-Br) at C6 A->D Electron-Withdrawing Group E Chloro Group (-Cl) at C5 A->E Electron-Withdrawing Group

Key structural features of the molecule.

Plausible Synthesis Pathway

A generalized workflow for the synthesis and characterization is outlined below.

General Synthetic & Characterization Workflow Start Starting Material (e.g., 3-Aminopyridine derivative) Step1 Halogenation Reaction (Bromination/Chlorination) Start->Step1 Step2 Purification (e.g., Column Chromatography) Step1->Step2 Product This compound Step2->Product Analysis Structural Characterization Product->Analysis NMR NMR (1H, 13C) Analysis->NMR IR FT-IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS

A generalized workflow for synthesis and analysis.

Experimental Protocols for Characterization

Definitive structural elucidation of this compound would require a suite of spectroscopic techniques. The following are standard experimental protocols that would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample would be dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. The expected spectrum would show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) would be used to confirm the substitution pattern.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be recorded on the same instrument, typically using a proton-decoupled pulse sequence. The spectrum would display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The IR spectrum would be recorded over the range of 4000-400 cm⁻¹.

  • Expected Absorptions: Characteristic absorption bands would be expected for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) would be used.

  • Data Analysis: The mass spectrum would show the molecular ion peak (M⁺). Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any fragments containing these halogens, which would be a key indicator for structural confirmation.

Conclusion

This compound represents a key building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries. While detailed experimental data for this specific molecule is not widely available in the public literature, this guide provides a foundational understanding of its molecular structure, key chemical properties, and the standard methodologies for its synthesis and characterization. Further research and publication of its detailed spectroscopic data would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-5-chloropyridin-3-amine from 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust multi-step synthesis for the preparation of 6-bromo-5-chloropyridin-3-amine, a valuable building block in medicinal chemistry and drug development. Due to the challenges associated with regioselective halogenation of 3-aminopyridine, a direct synthesis is often low-yielding and produces a mixture of isomers. This guide, therefore, focuses on a more reliable two-step synthetic pathway commencing with the synthesis of the key intermediate, 5-bromo-3-aminopyridine, followed by a regioselective chlorination to yield the target molecule. Detailed experimental protocols, a comprehensive data summary, and a logical workflow diagram are provided to facilitate its practical application in a laboratory setting.

Introduction

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of halogens and an amino group on the pyridine ring, as seen in this compound, offers multiple points for further chemical modification, making it a highly sought-after intermediate for the synthesis of novel therapeutic agents.

Direct halogenation of 3-aminopyridine presents significant regioselectivity challenges. The strongly activating and ortho-, para-directing amino group can lead to a mixture of mono- and di-halogenated isomers, making the isolation of a specific isomer difficult and often resulting in low yields. To circumvent these issues, this guide outlines a more controlled and higher-yielding synthetic approach. The proposed pathway involves the initial preparation of 5-bromo-3-aminopyridine, which then undergoes regioselective chlorination. The directing effects of the amino and bromo substituents on the pyridine ring guide the incoming chloro group to the desired 6-position.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • Synthesis of 5-Bromo-3-aminopyridine: Due to the aforementioned challenges of direct bromination of 3-aminopyridine, a more reliable method starting from 5-bromonicotinamide is presented. This method, involving a Hofmann rearrangement, provides a good yield of the desired intermediate.[1]

  • Chlorination of 5-Bromo-3-aminopyridine: The intermediate is then chlorinated to introduce the chlorine atom at the 6-position. The combined directing effects of the amino group (para-directing) and the bromo group (ortho-directing) favor the formation of the desired this compound. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation.

dot

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-Bromo-3-aminopyridine cluster_1 Step 2: Synthesis of this compound 5-Bromonicotinamide 5-Bromonicotinamide 5-Bromo-3-aminopyridine 5-Bromo-3-aminopyridine 5-Bromonicotinamide->5-Bromo-3-aminopyridine NaOH, Br2, H2O 70°C, 1h This compound This compound 5-Bromo-3-aminopyridine->this compound N-Chlorosuccinimide (NCS) Solvent (e.g., CHCl3), 25°C

Figure 1: Proposed synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthetic route.

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
15-Bromonicotinamide5-Bromo-3-aminopyridineNaOH, Br₂, H₂O, 70°C, 1h70Not specified[1]
25-Bromo-3-aminopyridineThis compoundN-Chlorosuccinimide (NCS), Chloroform, 25°C, 20hNot specifiedNot specified[2]

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-aminopyridine from 5-Bromonicotinamide[1]

Materials:

  • 5-Bromonicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Deionized water

  • Tetrahydrofuran (THF)

  • tert-Butyl methyl ether (t-BuMeO)

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, prepare a solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of water and cool it in an ice bath.

  • To the cooled solution, slowly add bromine (40.7 g, 0.255 mol).

  • To this mixture, add commercially available 5-bromonicotinamide (42.0 g, 0.209 mol).

  • Allow the reaction mixture to gradually warm to room temperature and then heat at 70°C for 1 hour.

  • After the reaction is complete, cool the resulting brown suspension to room temperature.

  • Treat the aqueous phase with saturated brine and extract three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dark brown residue by flash chromatography using a heptane/ethyl acetate (1:1) eluent to yield 5-bromo-3-aminopyridine as a brown solid.

Step 2: Synthesis of this compound from 5-Bromo-3-aminopyridine

Note: A specific, optimized protocol for this reaction with reported yield was not found in the searched literature. The following is a general procedure adapted from the chlorination of aromatic amines using N-chlorosuccinimide (NCS).[2]

Materials:

  • 5-Bromo-3-aminopyridine

  • N-Chlorosuccinimide (NCS)

  • Chloroform (CHCl₃)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

Procedure:

  • In a vial equipped with a magnetic stir bar, dissolve 5-bromo-3-aminopyridine (1.0 equivalent) in chloroform (to make a 0.25 M solution).

  • To the solution, add N-Chlorosuccinimide (1.2 equivalents) and a catalytic amount of dimethyl sulfoxide (20 mol%).

  • Stir the reaction mixture at 25°C for 20 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mandatory Visualization

dot

Experimental_Workflow cluster_step1 Step 1: Synthesis of 5-Bromo-3-aminopyridine cluster_step2 Step 2: Synthesis of this compound A1 Dissolve NaOH in H2O and cool A2 Add Bromine A1->A2 A3 Add 5-Bromonicotinamide A2->A3 A4 Warm to RT, then heat to 70°C A3->A4 A5 Cool and Quench with Brine A4->A5 A6 Extract with THF/t-BuMeO A5->A6 A7 Dry, Filter, and Concentrate A6->A7 A8 Purify by Flash Chromatography A7->A8 A9 5-Bromo-3-aminopyridine A8->A9 B1 Dissolve 5-Bromo-3-aminopyridine in CHCl3 A9->B1 Intermediate B2 Add NCS and DMSO B1->B2 B3 Stir at 25°C for 20h B2->B3 B4 Dilute with H2O and Extract with DCM B3->B4 B5 Wash with Na2S2O3 and Brine B4->B5 B6 Dry, Filter, and Concentrate B5->B6 B7 Purify by Flash Chromatography B6->B7 B8 This compound B7->B8

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Spectroscopic Data of this compound

Note: Experimentally obtained spectra for this compound were not available in the searched literature. The following are predicted or database-derived data and should be confirmed by experimental analysis.

  • ¹H NMR: Predicted shifts would show two aromatic protons in the pyridine ring, likely as doublets or singlets depending on the coupling constants, and a broad singlet for the amino protons.

  • ¹³C NMR: Predicted shifts would show five distinct signals for the carbon atoms of the pyridine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₄BrClN₂), which is approximately 207.45 g/mol . The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion cluster.

Conclusion

This technical guide provides a viable and detailed synthetic route for the preparation of this compound. By utilizing a multi-step approach that begins with a reliable synthesis of 5-bromo-3-aminopyridine, the challenges of regioselectivity associated with the direct halogenation of 3-aminopyridine are effectively overcome. The subsequent regioselective chlorination provides a clear path to the desired product. The experimental protocols and workflow diagrams furnished herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules for drug discovery and development. It is recommended that the reaction conditions for the chlorination step be further optimized to maximize yield and purity.

References

Spectroscopic and Analytical Profile of 6-Bromo-5-chloropyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 6-Bromo-5-chloropyridin-3-amine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document focuses on its known chemical properties, detailed experimental protocols for acquiring NMR, IR, and MS data based on standard methodologies for analogous compounds, and a logical workflow for its analytical characterization.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from publicly available chemical databases.

PropertyValueSource
IUPAC NameThis compoundPubChem
Molecular FormulaC₅H₄BrClN₂PubChem
Molecular Weight207.45 g/mol PubChem
Exact Mass205.92464 DaPubChem[1]
CAS Number130284-52-5PubChem[1]
AppearanceSolid (predicted)
InChIInChI=1S/C5H4BrClN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2PubChem
InChIKeyKGBNUDFDLHULJP-UHFFFAOYSA-NPubChem
SMILESC1=C(C=NC(=C1Cl)Br)NPubChem

Predicted and Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and nitrogen atoms. The amino group protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts of the carbons bonded to the halogens and nitrogen will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this primary aromatic amine is expected to exhibit characteristic absorption bands. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. Other expected signals include C-N stretching and aromatic C-H and C=C stretching vibrations.[2][3]

Mass Spectrometry (MS)

The mass spectrum will be characterized by a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, a distinctive isotopic pattern will be observed for the molecular ion and any fragments containing these halogens. The M+2 peak will be prominent due to the presence of the ³⁷Cl and ⁸¹Br isotopes.

Experimental Protocols

The following are detailed, generalized protocols for acquiring high-quality spectroscopic data for this compound. These are based on standard laboratory procedures for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.

    • A standard pulse sequence with a spectral width covering the aromatic and amine proton regions (e.g., 0-12 ppm) should be used.

    • An appropriate number of scans (e.g., 16-64) should be accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum should be acquired using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-200 ppm) will be necessary to cover all carbon resonances.

    • A larger number of scans will be required compared to ¹H NMR to obtain a spectrum with adequate signal intensity.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) should be processed using a Fourier transform.

    • Phase and baseline corrections should be applied to the resulting spectrum.

    • Chemical shifts should be referenced to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • The IR spectrum should be recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

    • A spectral range of 4000-400 cm⁻¹ is typically used to cover the fundamental vibrational modes.

    • A background spectrum should be recorded and automatically subtracted from the sample spectrum.

    • Multiple scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=C, C=N, C-Br, and C-Cl vibrations.

Mass Spectrometry (MS)
  • Sample Introduction:

    • A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.

  • Ionization:

    • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for samples introduced via liquid chromatography.

    • Electron ionization (EI) is typically used for samples introduced via gas chromatography. An electron energy of 70 eV is standard.

  • Mass Analysis:

    • The mass analyzer should be scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and expected fragments.

    • High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion and key fragments.

  • Data Interpretation:

    • The resulting mass spectrum should be analyzed to identify the molecular ion peak and its characteristic isotopic pattern due to the presence of bromine and chlorine.

    • The fragmentation pattern can provide valuable structural information.

Analytical Workflow Visualization

The logical flow for the complete analytical characterization of this compound is depicted in the following diagram.

analytical_workflow Analytical Workflow for this compound cluster_synthesis Synthesis and Purification cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Purity Assessment cluster_characterization Structural Confirmation and Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms hplc HPLC/UPLC purification->hplc gc GC (if applicable) purification->gc structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_analysis Data Analysis and Reporting hplc->data_analysis gc->data_analysis structure_elucidation->data_analysis final_report Comprehensive Analytical Report data_analysis->final_report

Caption: Logical workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.

References

An In-depth Technical Guide to the Purity and Appearance of 6-Bromo-5-chloropyridin-3-amine Solid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of the solid form of 6-Bromo-5-chloropyridin-3-amine, a key building block in pharmaceutical and agrochemical research. This document outlines typical purity specifications, physical appearance, and detailed experimental protocols for its characterization.

Data Presentation

The purity and appearance of this compound can vary between suppliers and batches. The following table summarizes typical data for this compound.

ParameterTypical ValueMethod of Analysis
Purity 96% - ≥99.0%High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)
Appearance SolidVisual Inspection
Color Off-white to light brown/yellowVisual Inspection
Molecular Formula C5H4BrClN2-
Molecular Weight 207.45 g/mol Mass Spectrometry

Physicochemical Properties

PropertyValue
CAS Number 130284-52-5
Storage Conditions 2-8°C, inert atmosphere, keep in a dark place

Experimental Protocols

Accurate determination of the purity and appearance of this compound is crucial for its application in synthesis and drug development. Below are detailed methodologies for key analytical experiments.

Visual Inspection for Appearance

Objective: To qualitatively assess the physical form and color of the solid compound.

Methodology:

  • Place a small, representative sample of the this compound solid on a clean, white surface or in a clear glass vial.

  • Observe the sample under good lighting conditions against a white background.

  • Record the physical form (e.g., crystalline, powder, amorphous solid).

  • Note the color of the material (e.g., off-white, light yellow, brown).

  • Check for any heterogeneity in color or form, and the presence of any foreign particulates.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions (Typical):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid as a modifier).

  • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it over the course of the run to elute compounds with varying polarities. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and detect any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the this compound solid in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic protons and amine protons, and a relaxation delay of at least 1 second.

Data Analysis:

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants.

  • The obtained spectrum should be consistent with the expected structure of this compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the quality control analysis of a solid chemical sample like this compound.

cluster_0 Sample Reception & Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Data Evaluation & Final Decision Sample Receive Solid Sample (this compound) Visual_Inspection Visual Inspection (Appearance, Color) Sample->Visual_Inspection HPLC_Analysis HPLC Analysis (Purity Assay) Visual_Inspection->HPLC_Analysis NMR_Analysis ¹H NMR Spectroscopy (Structural Identity) Visual_Inspection->NMR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight) Visual_Inspection->MS_Analysis Data_Review Review & Compare Data Against Specifications HPLC_Analysis->Data_Review NMR_Analysis->Data_Review MS_Analysis->Data_Review Decision Pass / Fail Decision Data_Review->Decision

Caption: Workflow for Quality Control of this compound.

Determining the Solubility of 6-Bromo-5-chloropyridin-3-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 6-Bromo-5-chloropyridin-3-amine in various organic solvents. As a crucial parameter in drug development and chemical synthesis, understanding the solubility of this compound is essential for process optimization, formulation, and ensuring reproducible experimental outcomes. Due to the limited availability of public quantitative data, this document focuses on providing detailed experimental protocols for researchers to ascertain the solubility of this compound in solvents relevant to their work. The methodologies described herein are based on the widely accepted saturated shake-flask method, followed by quantification using either gravimetric analysis or High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring bromine, chlorine, and amine functional groups, suggests a moderate polarity that will influence its solubility in different organic solvents. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that impacts various stages of research and development, including:

  • Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in solution.

  • Purification: Crystallization and chromatographic purification methods are highly dependent on the solubility of the compound in different solvent systems.

  • Formulation Development: For pharmaceutical applications, understanding solubility is fundamental for designing effective delivery systems.

This guide presents a standardized approach to experimentally determine the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.45 g/mol
Appearance Solid (form may vary)
CAS Number 130284-52-5

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature. Therefore, the following table is provided as a template for researchers to record their experimentally determined solubility values.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Methanole.g., 25
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Toluenee.g., 25
e.g., N,N-Dimethylformamidee.g., 25
e.g., Dimethyl Sulfoxidee.g., 25

Experimental Protocol: Solubility Determination by the Saturated Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the saturated shake-flask method.[1] This involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • For Gravimetric Method: Evaporating dish, oven or vacuum oven

  • For HPLC Method: HPLC system with a suitable detector (e.g., UV-Vis), column, and mobile phase

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.

Quantification of Solute

Two common methods for quantifying the amount of dissolved this compound are the gravimetric method and the HPLC method.

The gravimetric method is a straightforward technique that involves determining the mass of the solute after evaporating the solvent.[2]

  • Solvent Evaporation:

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the filtered solution. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Mass Determination:

    • Once the solvent is completely removed, weigh the vial containing the dried residue of this compound.

  • Calculation:

    • The mass of the dissolved solute is the final weight of the vial with the residue minus the initial weight of the empty vial.

    • The solubility can then be expressed in grams per 100 mL or other appropriate units.

The HPLC method is a more sensitive and accurate technique for determining the concentration of the solute.[3]

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

  • Calibration Curve Generation:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Dilute the filtered saturated solution with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Determination:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures described above.

experimental_workflow start Start add_excess Add Excess Solute to Known Volume of Solvent start->add_excess equilibrate Equilibrate in Thermostatically Controlled Shaker (24-48h) add_excess->equilibrate settle Allow Solid to Settle equilibrate->settle filter Filter Supernatant (0.45 µm Syringe Filter) settle->filter quantify Quantification filter->quantify gravimetric Gravimetric Method quantify->gravimetric  Option 1 hplc HPLC Method quantify->hplc  Option 2 evaporate Evaporate Solvent gravimetric->evaporate prep_standards Prepare Standard Solutions hplc->prep_standards weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate_grav Calculate Solubility weigh_residue->calculate_grav gen_cal_curve Generate Calibration Curve prep_standards->gen_cal_curve analyze_sample Analyze Diluted Sample gen_cal_curve->analyze_sample calculate_hplc Calculate Solubility analyze_sample->calculate_hplc

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this guide provides researchers with the necessary detailed protocols to determine this crucial parameter in a reliable and reproducible manner. The choice between the gravimetric and HPLC methods for quantification will depend on the required accuracy, sensitivity, and available instrumentation. By following the outlined procedures, scientists and drug development professionals can generate the high-quality solubility data needed to advance their research and development efforts.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 6-Bromo-5-chloropyridin-3-amine, a versatile building block in medicinal chemistry. The presence of both a bromine and a chlorine atom on the pyridine ring introduces a key element of chemoselectivity in its synthetic transformations. This document outlines the principles governing this selectivity and provides detailed experimental protocols for key reactions, enabling the strategic design of synthetic routes for novel drug candidates.

Introduction: The Principle of Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is primarily governed by the carbon-halogen bond dissociation energy. The established order of reactivity is C-I > C-Br > C-Cl. This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst, a process that involves the cleavage of the carbon-halogen bond. A weaker bond leads to a faster reaction under milder conditions.

For this compound, the C-Br bond is significantly weaker than the C-Cl bond, making the bromine atom the more reactive site for palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity allows for the selective functionalization of the 6-position of the pyridine ring while leaving the chlorine atom at the 5-position intact for subsequent transformations.

In the case of nucleophilic aromatic substitution (SNAr), the positions ortho and para to the electron-withdrawing pyridine nitrogen are activated towards nucleophilic attack. In this compound, the bromine atom is located at the 6-position (ortho to the nitrogen), while the chlorine is at the 5-position. Consequently, the 6-position is more susceptible to nucleophilic attack, making the bromine atom the more likely leaving group in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The selective reactivity of the bromine atom in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, chemists can achieve high yields of the desired product functionalized at the 6-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reaction of this compound with a boronic acid or ester will selectively occur at the C-Br bond.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Ligand (if applicable, e.g., for Pd(OAc)₂) SPhos (4 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, or DMF
Temperature 80-110 °C
Reactants Aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv.)

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Oxidative_Addition Oxidative Addition (at C-Br bond) This compound->Oxidative_Addition Ar-B(OH)2 Arylboronic Acid Transmetalation Transmetalation Ar-B(OH)2->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Product 6-Aryl-5-chloropyridin-3-amine Reductive_Elimination->Product

Suzuki-Miyaura Coupling Pathway
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines. The reaction with this compound will selectively form the C-N bond at the 6-position. A key precedent for this selectivity is the successful selective amination of 6-bromo-2-chloroquinoline at the bromo position.[1]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)
Ligand Xantphos, XPhos, or RuPhos (2-4 mol%)
Base NaOt-Bu or LiHMDS (1.5-2.5 equiv.)
Solvent Toluene or THF (anhydrous, degassed)
Temperature 65-110 °C
Reactants Primary or secondary amine (1.2-1.5 equiv.)

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., Xantphos, 0.02 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow Start Start: Prepare Reactants Combine_Reactants Combine this compound, Amine, Pd Catalyst, Ligand, and Base Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Combine_Reactants->Inert_Atmosphere Add_Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) Inert_Atmosphere->Add_Solvent Heat_Reaction Heat Reaction Mixture (65-110 °C) Add_Solvent->Heat_Reaction Monitor_Progress Monitor Progress (TLC or LC-MS) Heat_Reaction->Monitor_Progress Monitor_Progress->Heat_Reaction Incomplete Workup Aqueous Workup and Extraction Monitor_Progress->Workup Complete Purification Column Chromatography Workup->Purification Final_Product 6-Amino-5-chloropyridin-3-amine Derivative Purification->Final_Product

Buchwald-Hartwig Amination Workflow
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide. The reaction with this compound is expected to proceed selectively at the C-Br bond.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterCondition
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent THF or DMF (anhydrous, degassed)
Temperature Room Temperature to 60 °C
Reactants Terminal alkyne (1.1-1.5 equiv.)

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the copper(I) iodide (0.06 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or heat gently if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. Similar to the other palladium-catalyzed reactions, the C-Br bond of this compound will be the reactive site.

Table 4: Representative Conditions for Stille Coupling

ParameterCondition
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)
Ligand (if applicable) PPh₃ or AsPh₃
Solvent Toluene, THF, or DMF (anhydrous, degassed)
Temperature 80-120 °C
Reactants Organostannane (1.1-1.5 equiv.)

Experimental Protocol: Stille Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Add the organostannane (1.1 equiv.).

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF.

  • Stir for 30 minutes, then filter the mixture.

  • Extract the filtrate with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

As previously mentioned, the bromine atom at the 6-position is activated towards nucleophilic aromatic substitution due to its ortho position relative to the pyridine nitrogen. This provides a palladium-free method for introducing nucleophiles at this position.

Table 5: General Conditions for Nucleophilic Aromatic Substitution

ParameterCondition
Nucleophile Amines, alkoxides, thiolates
Solvent DMSO, NMP, or excess nucleophile
Temperature 120-180 °C

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • In a sealed tube, combine this compound (1.0 equiv.) and the desired amine (3.0-5.0 equiv.).

  • Add a high-boiling solvent such as DMSO or NMP, or run the reaction neat if the amine is a liquid at the reaction temperature.

  • Heat the reaction mixture to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify the crude product by column chromatography.

SNAr_Mechanism cluster_resonance Resonance Stabilization Reactants This compound + Nu⁻ Attack Attack Reactants->Attack Nucleophilic Attack at C6 Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer_Complex Forms Resonance1 Elimination Elimination Meisenheimer_Complex->Elimination Loss of Br⁻ Resonance2 Resonance3 Product 6-Nu-5-chloropyridin-3-amine Elimination->Product

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Conclusion

The bromine atom in this compound exhibits significantly higher reactivity than the chlorine atom in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This predictable chemoselectivity allows for the targeted functionalization of the 6-position of the pyridine ring, making this compound a valuable and versatile intermediate in the synthesis of complex molecules for drug discovery and development. The experimental protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes.

References

Potential Biological Activities of 6-Bromo-5-chloropyridin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-bromo-5-chloropyridin-3-amine scaffold is a halogenated aminopyridine derivative with significant potential in medicinal chemistry. While direct studies on its derivatives are limited in publicly accessible literature, the well-documented biological activities of structurally related compounds, such as 6-bromopyridin-3-amine and 6-chloropyridin-3-amine, provide a strong basis for predicting their pharmacological profile. This technical guide synthesizes the available information on analogous compounds to project the potential biological activities, particularly as kinase inhibitors and anticancer agents, of novel this compound derivatives. We present inferred structure-activity relationships, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant signaling pathways to guide future research and development in this area.

Introduction: The Promise of a Dihalogenated Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its utility is often enhanced by substitution with functional groups that can modulate physicochemical properties and target interactions. Halogenation, in particular, is a common strategy to improve potency, selectivity, and pharmacokinetic profiles. The presence of both a bromine and a chlorine atom on the pyridin-3-amine core in this compound offers a unique combination of electronic and steric properties, making it a compelling starting point for the design of novel bioactive molecules.

The 3-amino group is a critical feature, often acting as a key hydrogen bond donor that can mimic the adenine hinge-binding motif of ATP in the active site of kinases. The bromine atom at the 6-position and the chlorine atom at the 5-position provide distinct handles for synthetic modification, primarily through cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of biological activity.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Based on extensive research into analogous 6-halopyridin-3-amine derivatives, the primary anticipated biological activities for derivatives of this compound are kinase inhibition and anticancer effects.

Kinase Inhibition

Derivatives of 6-bromopyridin-3-amine and 6-chloropyridin-3-amine have demonstrated inhibitory activity against a range of kinases involved in oncogenic signaling pathways.[1][2] The 3-aminopyridine core is a well-established pharmacophore that interacts with the hinge region of the kinase ATP-binding site.[2]

Inferred Structure-Activity Relationships:

  • Substitution at the 6-position (via the bromine atom): The bromine atom is an excellent handle for introducing aryl or heteroaryl substituents via Suzuki-Miyaura cross-coupling.[1] The nature of this substituent is critical for potency and selectivity.

    • Larger, more complex aromatic systems can access deeper hydrophobic pockets within the kinase active site, potentially increasing potency.

  • Modification of the 3-amino group: While often crucial for hinge binding, this group can be further functionalized to explore additional interactions.

  • Role of the 5-chloro group: This position is often exposed to the solvent, making it an ideal point for modification to enhance selectivity and improve physicochemical properties like solubility.

Anticancer Activity

The inhibition of key kinases in cancer-related signaling pathways is a major mechanism of action for many anticancer drugs. Therefore, derivatives of this compound are expected to exhibit cytotoxic activity against various cancer cell lines.

Data Presentation: Quantitative Analysis of Analogous Compounds

While specific data for this compound derivatives is not available, the following tables summarize the biological activity of closely related 6-bromopyridin-3-amine and 6-chloropyridin-3-amine analogs to provide a quantitative perspective on their potential.

Table 1: Kinase Inhibitory Activity of Selected Aminopyridine-Based Inhibitors

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)
JNK1Aminopyrimidine-based25
JNK2Aminopyrimidine-based12
JNK3Aminopyrazole-based<40
p38αBiphenyl amide11
TAK1Imidazopyridine with 2-cyanoacrylamide27
VRK1Aminopyridine-based150

Data is inferred from studies on related aminopyridine scaffolds.[1]

Table 2: Anticancer Activity of Representative Pyridine/Pyrimidine Derivatives

Compound/DerivativeCell LineActivity (IC50/GI50 in µM)
6-bromoquinazoline derivative 5b MCF-7 (Breast Cancer)0.53
6-bromoquinazoline derivative 5b SW480 (Colon Cancer)1.95

Data from a study on bromoquinazoline derivatives, highlighting the potential of the bromo-substituted heterocyclic core.[3]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for similar compounds.

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for introducing an aryl or heteroaryl substituent at the 6-position of the this compound core.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring to the appropriate temperature (typically 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the ability of a compound to inhibit the proliferation of cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Biological Evaluation: Kinase Activity Assay (ADP-Glo™ Assay)

This luminescence-based assay measures the activity of a kinase by quantifying the amount of ADP produced.[4]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the assay plate by adding the kinase, substrate, ATP, and test compound or vehicle control.

  • Incubate the reaction at the optimal temperature for the kinase.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent, which generates a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway targeted by these derivatives and a typical experimental workflow.

G cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->RAF

Caption: Potential inhibition of the MAPK signaling pathway.

G cluster_1 Drug Discovery Workflow Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives In Vitro Screening In Vitro Screening Synthesis of Derivatives->In Vitro Screening Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) In Vitro Screening->Cytotoxicity Assay (MTT) Kinase Inhibition Assay Kinase Inhibition Assay In Vitro Screening->Kinase Inhibition Assay Lead Identification Lead Identification Cytotoxicity Assay (MTT)->Lead Identification Kinase Inhibition Assay->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization Active? End End Lead Identification->End Inactive? Lead Optimization->Synthesis of Derivatives

Caption: A typical workflow for drug discovery.

Conclusion

While direct experimental data on this compound derivatives is currently sparse in the public domain, the foundational knowledge from structurally similar compounds strongly suggests their potential as valuable scaffolds for the development of novel kinase inhibitors and anticancer agents. The unique dihalogenation pattern offers diverse opportunities for synthetic derivatization and optimization of pharmacological properties. This guide provides a comprehensive, albeit prospective, framework to stimulate and direct future research efforts into this promising class of compounds. The detailed protocols and visualized pathways serve as a practical resource for researchers aiming to explore the therapeutic potential of this compound derivatives.

References

6-Bromo-5-chloropyridin-3-amine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-5-chloropyridin-3-amine as a Core Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and significant applications, with a particular focus on its role in the development of kinase inhibitors. This document aims to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 130284-52-5, is a solid compound at room temperature.[1][2][3] Its unique structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and an amino group, makes it a versatile intermediate for synthesizing a wide range of complex molecules.[4][5][6] The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions.[6]

A summary of its key chemical and physical properties is presented in the table below:

PropertyValueReference(s)
CAS Number 130284-52-5[1][2][3]
Molecular Formula C₅H₄BrClN₂[1][3]
Molecular Weight 207.46 g/mol [1]
IUPAC Name This compound[3]
Synonyms 5-Amino-2-bromo-3-chloropyridine[3]
Appearance Solid[1]
Purity 96%[1]

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the direct bromination of a corresponding aminopyridine precursor.[7] For instance, the synthesis of the related 6-Bromopyridin-3-amine often starts from 3-aminopyridine, with a key challenge being the control of regioselectivity to favor bromination at the 6-position.[7] Similar strategies can be envisioned for the synthesis of the title compound, likely starting from 5-chloropyridin-3-amine.

A generalized reaction pathway for the synthesis of a 6-bromo-3-aminopyridine derivative is depicted below. The process involves the electrophilic attack of a bromine species on the electron-rich pyridine ring, followed by deprotonation to restore aromaticity.[7]

G cluster_0 Synthesis Pathway 3-Aminopyridine_Derivative 3-Aminopyridine Derivative Sigma_Complex Sigma Complex (Arenium Ion) 3-Aminopyridine_Derivative->Sigma_Complex Electrophilic Attack Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Sigma_Complex 6-Bromo-3-aminopyridine_Derivative 6-Bromo-3-aminopyridine Derivative Sigma_Complex->6-Bromo-3-aminopyridine_Derivative Deprotonation

A generalized reaction pathway for the synthesis of 6-bromo-3-aminopyridine derivatives.

Reactivity and Key Applications in Synthesis

The utility of this compound as a building block stems from its distinct reactive sites, which allow for sequential and selective functionalization. The bromine and chlorine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, while the amino group can act as a nucleophile or a key hydrogen bond donor in biological targets.[5][8]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is extensively used in drug discovery to create biaryl and hetero-biaryl structures.[9] this compound is an excellent substrate for this reaction, where the bromine or chlorine atom can be coupled with various arylboronic acids.[9] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, and microwave irradiation can significantly shorten reaction times.[9]

G cluster_0 Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0) Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-R' L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled_Product R-R' Reductive_Elimination->Coupled_Product Aryl_Halide R-X Aryl_Halide->Oxidative_Addition Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation G cluster_0 Catalytic Cycle of Buchwald-Hartwig Amination Pd(0) Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)-NR'R'' L2 Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled_Product Ar-NR'R'' Reductive_Elimination->Coupled_Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Amine HNR'R'' Amine->Amine_Coordination

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloropyridin-3-amine is a highly versatile heterocyclic building block for the synthesis of diverse molecular entities in medicinal chemistry and drug discovery. Its structure features two distinct halogen atoms, a bromine at the 6-position and a chlorine at the 5-position, which allows for selective functionalization through palladium-catalyzed cross-coupling reactions. This selectivity is governed by the differential reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-OTf > C-Cl for oxidative addition to a palladium(0) catalyst. This principle enables the preferential reaction at the more reactive C-Br bond, while leaving the C-Cl bond intact for potential subsequent transformations.

The 3-aminopyridine core is a well-established pharmacophore, particularly in the design of kinase inhibitors, where the amino group can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. These application notes provide detailed protocols for the selective derivatization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions and a standard protocol for evaluating the biological activity of the resulting derivatives.

Synthetic Strategy and Workflow

The primary synthetic approach involves the selective functionalization at the C-6 position (C-Br bond) using palladium-catalyzed cross-coupling reactions. The less reactive C-Cl bond at the C-5 position can be preserved for subsequent diversification if desired.

G cluster_0 General Workflow for Selective Derivatization A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling (Selective at C-Br) A->B C Suzuki-Miyaura (C-C bond) B->C Arylboronic Acid D Buchwald-Hartwig (C-N bond) B->D Amine E Sonogashira (C-C triple bond) B->E Terminal Alkyne F Purification (e.g., Column Chromatography) C->F D->F E->F G 6-Aryl/Heteroaryl-5-chloro -pyridin-3-amine Derivative F->G H 6-Amino-5-chloro -pyridin-3-amine Derivative F->H I 6-Alkynyl-5-chloro -pyridin-3-amine Derivative F->I

Caption: General workflow for selective derivatization of this compound.

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for palladium-catalyzed cross-coupling reactions on aminohalopyridine scaffolds. While specific data for this compound is limited, these examples with structurally similar substrates provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Related Aminohalopyridines

Entry Aryl Halide Coupling Partner Catalyst System (mol%) Base Solvent Temp (°C) / Time Yield (%) Reference
1 5-Bromo-2-methylpyridin-3-amine Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane/H₂O 85-95 / 18h 70-90 [1]
2 6-Chloropyridin-3-amine Arylboronic acid Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ 1,4-Dioxane/H₂O 100 / 12h High (not specified)
3 6-Bromopyridin-3-amine Arylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ 1,4-Dioxane/H₂O 100 / 12h Good (not specified) [2][3]

| 4 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd Catalyst | Cs₂CO₃ | DMF | 120-150 (MW) / 10-30 min | Good (not specified) |[3] |

Table 2: Buchwald-Hartwig Amination of Related Aminohalopyridines

Entry Aryl Halide Amine Catalyst System (mol%) Base Solvent Temp (°C) / Time Yield (%) Reference
1 6-Bromopyridin-3-amine Arylamine Pd₂(dba)₃ (2) / XPhos (4) NaOtBu Toluene 110 / 18h 75-95* [4]
2 6-Bromopyridin-3-amine Alkylamine Pd₂(dba)₃ (2) / RuPhos (4) K₃PO₄ t-BuOH 100 / 12h 70-90* [4]
3 6-Chloropyridin-3-amine Amine Pd₂(dba)₃ (2) / XPhos (4) NaOtBu Toluene 110 / 18h High (not specified)
4 2-Bromo-6-methyl pyridine Cyclohexane-1,2-diamine Pd₂(dba)₃ (2) / BINAP (4) NaOtBu Toluene 80 / 4h 60 [5]

*Estimated yields based on similar reactions reported in the literature.[4]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position

This protocol describes a general procedure for the selective palladium-catalyzed coupling of this compound with an arylboronic acid at the C-Br position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)

  • Schlenk flask or microwave vial, magnetic stirrer, and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.[3]

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to establish an inert atmosphere.[3]

  • Under a positive pressure of inert gas, add the palladium catalyst.[3]

  • Add the degassed solvent mixture via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[2]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-chloropyridin-3-amine derivative.

G cluster_0 Catalytic Cycle of Suzuki-Miyaura Coupling A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)L₂(X) A->C Ar-X F Reductive Elimination B Oxidative Addition E Ar-Pd(II)L₂(R) C->E R-B(OH)₂ (Base) D Transmetalation E->A G Ar-R (Product) E->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-6 Position

This protocol provides a general method for the selective C-N bond formation at the C-Br position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%) or other suitable Buchwald ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask, condenser, and inert atmosphere setup

Procedure:

  • In a glovebox or under a positive pressure of inert gas, charge a dry Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.[4]

  • Add this compound and the amine coupling partner.[4]

  • Remove the flask from the glovebox (if used) and add anhydrous toluene via syringe under a positive pressure of inert gas.

  • Attach a condenser and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Selective Sonogashira Coupling at the C-6 Position

This protocol outlines a procedure for the selective coupling of a terminal alkyne at the C-Br position. The Sonogashira reaction is typically catalyzed by a combination of palladium and copper complexes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

  • Anhydrous THF (optional co-solvent)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • Add this compound, Pd(PPh₃)₄, and CuI to a dry Schlenk flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine (or a mixture of THF/triethylamine).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 6-alkynyl-5-chloropyridin-3-amine.

Biological Evaluation: Kinase Inhibition

Derivatives of the this compound scaffold are frequently evaluated as kinase inhibitors. The MAPK/ERK pathway is a common signaling cascade implicated in cell proliferation and survival, making its components (e.g., Raf, MEK, ERK) attractive targets for cancer therapy.[2][6][7]

G cluster_0 MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor (RTK) Ras Ras Receptor->Ras Growth Factor Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., Myc, Fos) ERK->Transcription Phosphorylation Response Cell Proliferation, Survival, Differentiation Transcription->Response

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 6-Bromo-5-chloropyridin-3-amine with various arylboronic acids.

The substrate, this compound, presents an interesting case for selective cross-coupling. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond allows for regioselective arylation at the 6-position under appropriate catalytic conditions. The resulting 5-chloro-6-arylpyridin-3-amine scaffold is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors. The 3-aminopyridine core is a known pharmacophore that can interact with the hinge region of kinases, a critical interaction for potent inhibition[1].

Data Presentation: Comparison of Reaction Conditions

The successful Suzuki-Miyaura coupling of aminopyridines is dependent on the careful selection of catalyst, ligand, base, and solvent. The presence of the amino group can potentially inhibit the palladium catalyst through coordination, but with the right conditions, the reaction can proceed efficiently without the need for a protecting group[2]. Below is a summary of typical reaction conditions for the Suzuki-Miyaura coupling of related brominated and chlorinated aminopyridines, which can serve as a starting point for optimizing the reaction of this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)85-951870-90[3]
26-Bromopyridin-3-aminePd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-100-Moderate to Good[4]
33-ChloropyridinePd(OAc)₂PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80[3]
46-Chloropyridin-3-aminePd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2-3)1,4-Dioxane80-110-High[5]
5ortho-BromoanilinesCataCXium A palladacycle (10)-K₃PO₄ (3.0)2-MeTHF--up to 97[6]

Experimental Protocols

The following protocols are provided as a general guideline for performing the Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of the reaction conditions may be necessary for specific arylboronic acids.

Conventional Heating Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere[2].

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe[2]. The typical concentration is between 0.1 M and 0.5 M[5].

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring[5].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-chloro-6-arylpyridin-3-amine.

Microwave-Assisted Protocol

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water 4:1 or DMF)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst/ligand[2].

  • Add the chosen solvent system to the vial[2].

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes[2].

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol[2].

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H2O) catalyst->solvent purge Purge with Inert Gas (Ar or N2) solvent->purge heat Heat Reaction (80-110°C or Microwave) purge->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Aqueous Work-up (Extraction) monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product: 5-Chloro-6-arylpyridin-3-amine purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

suzuki_cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)Ln-Ar' pd2_complex->pd2_biaryl Transmetalation transmetalation Transmetalation boronate Ar'B(OR)2 + Base boronate->pd2_biaryl pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' pd2_biaryl->product reductive_elimination Reductive Elimination aryl_halide Ar-X aryl_halide->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Application in Drug Development: Kinase Inhibition

The 3-aminopyridine scaffold is a common feature in many kinase inhibitors. The amino group often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site. The arylated product of the Suzuki-Miyaura coupling can be further functionalized to target other regions of the kinase, potentially leading to potent and selective inhibitors. One such pathway of interest for pyridine-based derivatives is the PI3K/mTOR signaling pathway, which is often dysregulated in cancer[7].

kinase_inhibition_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pdk1->akt Activation mtor mTORC1 akt->mtor Activation proliferation Cell Proliferation, Survival, Growth mtor->proliferation Promotion inhibitor 5-Chloro-6-arylpyridin-3-amine Derivative (Potential Inhibitor) inhibitor->pi3k Inhibition inhibitor->mtor Inhibition

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, due to its broad substrate scope and tolerance for various functional groups.[1][2] The synthesis of N-substituted 3-aminopyridines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Bromo-5-chloropyridin-3-amine, a critical intermediate in the synthesis of various pharmaceutical agents. Given the differential reactivity of aryl halides in palladium-catalyzed couplings (I > Br > Cl), the C-Br bond at the 6-position is expected to undergo selective amination over the C-Cl bond at the 5-position.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted product and regenerate the Pd(0) catalyst.[3][4][5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.[4] Bulky, electron-rich phosphine ligands are often preferred as they promote both the oxidative addition and reductive elimination steps.[4]

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk flask with: - this compound - Pd₂(dba)₃ & XPhos - NaOtBu B Evacuate & backfill with Inert Gas (3x) A->B C Add anhydrous Toluene via syringe B->C D Add Amine coupling partner via syringe C->D E Heat mixture to 80-110 °C with vigorous stirring D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G Upon completion H Dilute with Ethyl Acetate & filter through Celite G->H I Wash filtrate with water and brine H->I J Dry organic layer (Na₂SO₄), filter, and concentrate I->J K Purify by column chromatography J->K L N-substituted 5-chloro-6-aminopyridin-3-amine K->L Yields desired product

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloropyridin-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The pyridine core, substituted with two distinct halogen atoms at positions activating the ring for nucleophilic attack, and an amino group, provides a scaffold for the synthesis of a diverse array of biologically active molecules. The strategic location of the bromine atom at the 6-position, ortho to the ring nitrogen, renders it particularly susceptible to displacement via nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the facile and regioselective introduction of various nucleophiles, leading to the generation of libraries of compounds with potential therapeutic applications.

Derivatives of 6-substituted-5-chloropyridin-3-amine have emerged as privileged structures in the development of kinase inhibitors, which are crucial in oncology and inflammation research. The aminopyridine moiety can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the substituent introduced at the 6-position can be tailored to achieve potency and selectivity for specific kinase targets.

This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution reactions on this compound with a range of nucleophiles, including amines, alcohols, and thiols.

Reactivity and Regioselectivity

The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- (ortho) and 4- (para) positions. In this compound, the bromine atom at the 6-position is more labile than the chlorine atom at the 5-position in SNAr reactions. This is due to the greater ability of the ortho-nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the C-6 position. The electron-donating amino group at the 3-position can have a modest deactivating effect on the ring for nucleophilic attack, but the activating effect of the ring nitrogen at the 6-position is dominant.

Applications in Drug Discovery

The 6-substituted-5-chloropyridin-3-amine scaffold is a key component in a variety of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The ability to readily diversify the substituent at the 6-position through SNAr reactions allows for the systematic exploration of the chemical space around this scaffold to optimize interactions with the target kinase.

For instance, substituted aminopyridines are known to be effective inhibitors of kinases such as Aurora kinases, which are involved in cell cycle regulation and are attractive targets for cancer therapy.[1] The products derived from the SNAr of this compound can be further elaborated to generate compounds that target a range of kinases implicated in proliferative and inflammatory diseases.

Experimental Protocols

The following protocols provide general procedures for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (Buchwald-Hartwig Amination as an alternative)

While direct SNAr with amines is possible, often under forcing conditions, the Buchwald-Hartwig amination offers a milder and more general alternative for the formation of C-N bonds. However, for activated systems like this compound, a thermal SNAr can be effective.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine, piperidine) (1.2 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq.), the amine nucleophile (1.2-2.0 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Alcohol Nucleophiles

The reaction with alkoxides generates 6-alkoxy-5-chloropyridin-3-amine derivatives.

Materials:

  • This compound

  • Alcohol (can be used as solvent if it is a liquid and inexpensive) or an inert high-boiling solvent (e.g., DMF, DMSO)

  • Strong base (e.g., NaH, KOtBu) (1.1 - 1.5 equivalents) to generate the alkoxide in situ.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • If not using the alcohol as the solvent, dissolve the alcohol (1.2 eq.) in an anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Carefully add the strong base (e.g., NaH) portion-wise at 0 °C to form the alkoxide.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • If using the alcohol as the solvent, dissolve the this compound in the alcohol and add the strong base.

  • Heat the reaction mixture to a temperature between 60 °C and reflux.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol yields 6-(alkylthio)- or 6-(arylthio)-5-chloropyridin-3-amine derivatives.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.2 - 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the thiol (1.1 eq.) and the base (1.2-2.0 eq.) in an anhydrous solvent under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in the same solvent.

  • Heat the reaction mixture to 50-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic aromatic substitution reactions on substrates similar to this compound. Note that specific yields for the target substrate are not widely available in the literature, and these examples serve as a guide for expected outcomes.

Table 1: Nucleophilic Aromatic Substitution with Amines on Halopyridines

EntryHalopyridineAmine NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridineAnilineK₂CO₃DMF1201285
22-BromopyridineMorpholineCs₂CO₃Dioxane100892
32,6-DichloropyridineBenzylamineDBUNMP150678 (mono-substitution)

Table 2: Nucleophilic Aromatic Substitution with Alcohols on Halopyridines

EntryHalopyridineAlcoholBaseSolventTemp (°C)Time (h)Yield (%)
12-FluoropyridineEthanolNaOEtEthanolReflux495
22-ChloropyridinePhenolK₂CO₃DMF1001088
32-BromopyridineBenzyl alcoholNaHTHF60690

Table 3: Nucleophilic Aromatic Substitution with Thiols on Halopyridines

EntryHalopyridineThiolBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridineThiophenolK₂CO₃DMF80594
22-BromopyridineEthanethiolNaHTHF50396
32,6-DichloropyridineBenzyl mercaptanCs₂CO₃Acetonitrile70685 (mono-substitution)

Visualizations

Reaction Workflow

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_A 6-Bromo-5-chloro- pyridin-3-amine reaction Heating (Inert Atmosphere) start_A->reaction start_B Nucleophile (Nu-H) start_B->reaction start_C Base start_C->reaction start_D Solvent start_D->reaction workup Quenching Extraction reaction->workup purification Column Chromatography workup->purification product 6-Nu-5-chloro- pyridin-3-amine purification->product Kinase_Inhibition_Pathway cluster_synthesis Synthesis cluster_pathway Cellular Signaling Pathway start 6-Bromo-5-chloro- pyridin-3-amine snar SNAr with R-NH₂ start->snar product 6-(R-amino)-5-chloro- pyridin-3-amine (Kinase Inhibitor Precursor) snar->product inhibitor Synthesized Inhibitor product->inhibitor upstream Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase upstream->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade target_kinase Target Kinase (e.g., Aurora Kinase) kinase_cascade->target_kinase downstream Downstream Effector target_kinase->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response inhibitor->target_kinase

References

Application Notes and Protocols for N-alkylation of 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloropyridin-3-amine is a valuable halogenated heterocyclic building block in medicinal chemistry and drug discovery. The strategic functionalization of its amino group via N-alkylation or N-arylation is a critical step in the synthesis of diverse compound libraries for screening and lead optimization. The electron-withdrawing nature of the bromo and chloro substituents can decrease the nucleophilicity of the 3-amino group, presenting unique challenges for its derivatization.

This document provides detailed protocols for three robust and versatile methods for the N-alkylation and N-arylation of this compound: Direct N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination.

Method 1: Direct N-Alkylation

Direct N-alkylation with alkyl halides offers a straightforward approach to synthesizing N-alkylated products. However, careful optimization of the base and solvent system is crucial to avoid competing reactions, such as alkylation of the pyridine ring nitrogen, and to overcome the reduced nucleophilicity of the starting amine.

Experimental Protocol
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile.

  • Addition of Base: Cool the mixture to 0 °C and add the base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), or Cesium Carbonate (Cs₂CO₃)) portion-wise.

  • Addition of Alkylating Agent: Stir the mixture at 0 °C for 20-30 minutes, then add the alkyl halide (1.1 - 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat as required (see table below). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Direct N-Alkylation Conditions and Yields
Alkylating AgentSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideDMFNaH0 to RT490-98[1]
Ethyl BromideAcetonitrileK₂CO₃801270-80[1]
Benzyl BromideTHFCs₂CO₃60885-95[1]
n-Butyl BromideDMFTriethylamine20-2516Moderate to Good[2]

Note: Yields are based on similar substrates and may require optimization for this compound.

Workflow Diagram: Direct N-Alkylation

Direct_N_Alkylation Start Start Reagents This compound Anhydrous Solvent Start->Reagents Cooling Cool to 0 °C Reagents->Cooling AddBase Add Base (e.g., NaH) Cooling->AddBase Stir1 Stir for 20-30 min AddBase->Stir1 AddAlkylHalide Add Alkyl Halide Stir1->AddAlkylHalide Reaction React at RT or Heat (Monitor by TLC/LC-MS) AddAlkylHalide->Reaction Workup Quench with Water Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate & Purify Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for Direct N-Alkylation.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and reliable method for N-alkylation that avoids the issue of overalkylation often encountered in direct alkylation.[3][4] This two-step, one-pot process involves the formation of an imine or iminium ion intermediate, followed by in-situ reduction.

Experimental Protocol
  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), 0.2 M), add the aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).[1]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add the reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.[3][5]

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reductive Amination Conditions and Yields
Carbonyl CompoundSolventReducing AgentTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeDCMNaBH(OAc)₃Room Temp1285-95[1]
AcetoneDCENaBH(OAc)₃Room Temp1680-90[1]
CyclohexanoneTHFNaBH₄Room Temp2475-85[1]

Note: Yields are based on a similar substrate (6-Chloro-5-methoxypyridin-2-amine) and may require optimization.

Workflow Diagram: Reductive Amination

Reductive_Amination Start Start Reagents This compound Aldehyde/Ketone, Acetic Acid Solvent (DCM/DCE) Start->Reagents ImineFormation Stir at RT (Imine Formation) Reagents->ImineFormation AddReductant Add Reducing Agent (e.g., NaBH(OAc)₃) ImineFormation->AddReductant Reduction Stir at RT (Monitor by TLC/LC-MS) AddReductant->Reduction Workup Quench with NaHCO₃ (aq) Extract with Organic Solvent Reduction->Workup Purification Dry, Concentrate & Purify Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for N-Alkylation via Reductive Amination.

Method 3: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] It is particularly useful for the synthesis of N-aryl and N-heteroaryl derivatives, which are common motifs in pharmaceuticals.[8]

Experimental Protocol
  • Reaction Setup: In a glovebox, charge a Schlenk flask with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).[9]

  • Addition of Reagents: Add this compound (1.0 eq) and the aryl halide or triflate (1.2 eq).

  • Addition of Solvent: Remove the flask from the glovebox and add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) under a positive pressure of inert gas.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Conditions
Aryl HalideCatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Aryl BromidePd₂(dba)₃XPhosNaOtBuToluene100-110Good to Excellent[9]
Aryl ChloridePd(OAc)₂SPhosK₂CO₃t-Amyl alcohol100Good to Excellent
Aryl TriflatePd(OAc)₂BINAPCs₂CO₃Toluene80-100Good to Excellent

Note: Catalyst, ligand, and base selection are crucial and often require screening for optimal results.

Logical Relationship Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig sub Substrates This compound Aryl Halide/Triflate reaction Palladium-Catalyzed Cross-Coupling sub->reaction cat_sys Catalytic System Palladium Precatalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu) cat_sys->reaction cond Reaction Conditions Anhydrous, Degassed Solvent (Toluene) Inert Atmosphere (N₂/Ar) Heat (80-110 °C) cond->reaction product N-Aryl-6-bromo-5-chloropyridin-3-amine reaction->product

Caption: Key Components of the Buchwald-Hartwig Amination.

References

Application of 6-Bromo-5-chloropyridin-3-amine in Kinase Inhibitor Synthesis: A Methodological Guide Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-chloropyridin-3-amine is a halogenated aminopyridine derivative with significant potential as a scaffold in the synthesis of kinase inhibitors. While direct literature citing the use of this specific trifunctionalized pyridine is limited, its structural similarity to the widely used building blocks, 6-bromopyridin-3-amine and 6-chloropyridin-3-amine, provides a strong basis for its application in medicinal chemistry. This document outlines the potential applications and detailed protocols for utilizing this compound in the design and synthesis of novel kinase inhibitors, by drawing parallels with its well-documented analogs. The strategic positioning of the amino, bromo, and chloro groups offers a versatile platform for generating diverse chemical libraries to target various kinases implicated in diseases such as cancer and inflammatory disorders.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes. Their dysregulation is a common factor in the development of numerous diseases, making them a primary focus for drug discovery. Small molecule kinase inhibitors have emerged as a significant class of therapeutics, with many approved drugs and numerous candidates in clinical development.

The 3-aminopyridine core is a "privileged scaffold" in the design of kinase inhibitors. The amino group at the 3-position can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases, a key feature for potent inhibition. Halogenated pyridines, such as 6-bromopyridin-3-amine and 6-chloropyridin-3-amine, are particularly valuable as the halogen at the 6-position serves as a convenient handle for introducing a wide range of substituents through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

This compound presents an interesting, albeit less explored, variation of this scaffold. The presence of a chloro group at the 5-position, in addition to the bromo group at the 6-position, is expected to modulate the electronic properties of the pyridine ring, which can influence its binding affinity and selectivity. Furthermore, the chloro group could serve as an additional point for chemical modification or interaction within the kinase active site.

Synthetic Strategy and Key Reactions

The primary synthetic utility of this compound in kinase inhibitor synthesis lies in the differential reactivity of its two halogen atoms. The bromo group at the 6-position is more reactive than the chloro group at the 5-position in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 6-position, for instance, through a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety. The 3-amino group can then be further modified, for example, by acylation or reaction with a suitable heterocyclic partner.

General Synthetic Workflow

A general workflow for the synthesis of kinase inhibitors using this compound as a starting material would involve an initial cross-coupling reaction at the 6-position, followed by further modifications.

G A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl/Heteroaryl Boronic Acid B->C D 6-Aryl-5-chloro-pyridin-3-amine Intermediate C->D E Further Functionalization (e.g., Acylation, Nucleophilic Substitution) D->E F Final Kinase Inhibitor E->F

A generalized synthetic workflow for kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity of Related Compounds

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)Reference
JNK1Aminopyrimidine-based25[1]
JNK2Aminopyrimidine-based12[1]
JNK3Aminopyrazole-based<40[1]
p38αBiphenyl amide11[1]
TAK1Imidazopyridine with 2-cyanoacrylamide27[1]
VRK1Aminopyridine-based150[1]
PrkAImidazopyridine aminofurazan840[1]

Experimental Protocols

The following are detailed protocols for key experiments that would be involved in the synthesis and evaluation of kinase inhibitors from this compound, based on established methods for its analogs.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-5-chloropyridin-3-amine.

Protocol 2: In Vitro Kinase Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro inhibitory activity (IC50) of a compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate peptide

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent

  • White, opaque 384-well assay plates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • In a white assay plate, add the kinase enzyme, the substrate peptide, and the diluted test compound or vehicle control (DMSO) to the kinase assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP in the kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • After incubation, add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and measure the remaining ATP.

  • Incubate at room temperature for a further 10-30 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Signaling Pathway Inhibition

Kinase inhibitors derived from aminopyridine scaffolds can modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[1] For instance, inhibitors targeting JNK (c-Jun N-terminal kinase) and p38 MAPK (mitogen-activated protein kinase) can interfere with cellular stress and inflammatory responses.

G cluster_0 Cellular Stress / Inflammatory Cytokines A e.g., UV, TNF-α, IL-1β B MAP3K (e.g., ASK1, TAK1) A->B C MKK4/7 B->C G MKK3/6 B->G D JNK C->D E c-Jun D->E F Apoptosis, Inflammation E->F H p38 MAPK G->H I MK2 H->I J Pro-inflammatory Cytokine Production I->J K Inhibitor derived from This compound K->D Inhibition K->H Inhibition

Targeting the JNK and p38 MAPK signaling pathways.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel kinase inhibitors. Based on the extensive research on its structural analogs, it is anticipated that this scaffold can be effectively utilized in drug discovery programs. The synthetic protocols and biological evaluation methods outlined in this document provide a solid foundation for researchers to begin exploring the potential of this compound in developing the next generation of targeted therapeutics. The differential reactivity of the two halogen atoms provides a key advantage for selective functionalization, enabling the creation of diverse and potent kinase inhibitors.

References

Application Notes and Protocols for 6-Bromo-5-chloropyridin-3-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloropyridin-3-amine is a halogenated aminopyridine derivative that serves as a versatile building block in the synthesis of novel agrochemicals. Its distinct substitution pattern, featuring a bromine atom, a chlorine atom, and an amine group on the pyridine ring, offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures and the introduction of various pharmacophores, leading to the development of new insecticides and fungicides. The strategic placement of these functional groups makes this compound a valuable intermediate for researchers engaged in the discovery and development of next-generation crop protection agents.

While research on this compound is specific, its structural analogs, such as 6-chloropyridin-3-amine and 6-bromopyridin-3-amine, are widely used in the synthesis of established classes of insecticides, including neonicotinoids and sulfoximines.[1] This highlights the potential of the chlorobromopyridinyl scaffold in agrochemical design. This document provides an overview of the application of this compound and its analogs in the synthesis of novel agrochemicals, with a focus on detailed experimental protocols and the biological activity of the resulting compounds.

Application in Insecticide Synthesis

The primary application of this compound and its close analogs in recent agrochemical research has been in the synthesis of novel insecticides, particularly those belonging to the anthranilic diamide class. These compounds are of significant interest due to their mode of action, which is often different from that of older insecticide classes, making them valuable tools for resistance management.

Synthesis of Novel Anthranilic Diamide Insecticides

Recent research has demonstrated the use of a closely related precursor, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, in the synthesis of novel anthranilic diamide insecticides.[2] These compounds have shown promising insecticidal activity against various pests. The general synthetic approach involves the coupling of the pyrazole carboxylic acid with a substituted aniline derivative.

The synthesis of these novel anthranilic diamides from a pyridinyl-pyrazole intermediate is a multi-step process that involves the formation of an amide bond between the pyrazole carboxylic acid and a substituted anthranilamide.

G A 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride E Amide Bond Formation A->E B Substituted Anthranilamide B->E C Acetonitrile, 3-Methylpyridine C->E Solvent/Base D Methylsulfonyl chloride D->E Activating Agent F Novel Anthranilic Diamide Insecticide E->F

Caption: General synthetic workflow for novel anthranilic diamide insecticides.

Experimental Protocols

The following protocols are based on methodologies described for the synthesis of novel anthranilic diamide insecticides using a pyridinyl-pyrazole intermediate derived from a precursor related to this compound.[2]

Protocol 1: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-(2-((2,3-dihydro-1H-inden-1-yl)carbamoyl)-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide (8a)

Materials:

  • 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (starting material derived from a 6-bromo-5-chloro-pyridinamine analog)

  • 2-amino-N-(2,3-dihydro-1H-inden-1-yl)-3,5-dimethylbenzamide

  • Acetonitrile

  • 3-Methylpyridine

  • Methylsulfonyl chloride

Procedure:

  • In a 50 mL three-necked round bottom flask, dissolve 3 mmol of the substituted anthranilamide and 3.1 mmol of the pyrazole carbonyl chloride in 20 mL of acetonitrile.

  • Cool the mixture to 10 °C.

  • Add 15.6 mmol of 3-methylpyridine dropwise to the solution.

  • After stirring for 30 minutes, add a solution of 7.2 mmol of methylsulfonyl chloride in acetonitrile dropwise, maintaining the temperature below 10 °C.

  • Continue stirring at below 10 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Collect the resulting solid by filtration.

  • Dry the filter cake to obtain the target compound 8a.[2]

Quantitative Data

The insecticidal activity of the synthesized novel anthranilic diamides was evaluated against various pests. The data presented below is a summary of the findings reported in the literature.[2]

CompoundTarget PestConcentration (mg/L)Mortality (%)
8a Mythimna separata20085
8g Mythimna separata20075
8h Mythimna separata20080
8i Mythimna separata20090
8o Mythimna separata20088

Mechanism of Action: Ryanodine Receptor Modulation

Anthranilic diamide insecticides act as modulators of insect ryanodine receptors (RyRs).[1] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum, and they play a critical role in muscle contraction.

By binding to the ryanodine receptors, anthranilic diamides lock the channels in an open state, leading to an uncontrolled release of calcium from intracellular stores into the cytoplasm. This depletion of calcium stores and sustained high levels of cytosolic calcium result in impaired muscle function, paralysis, and ultimately, the death of the insect. The selectivity of these compounds for insect RyRs over mammalian receptors contributes to their favorable safety profile for non-target organisms.

Signaling Pathway Diagram

G cluster_0 Sarcoplasmic Reticulum cluster_1 Cytoplasm RyR Ryanodine Receptor (RyR) Ca_cyto Cytosolic Ca2+ RyR->Ca_cyto Uncontrolled Ca2+ Release Ca_store Ca2+ Store Ca_store->RyR Muscle Muscle Cell Ca_cyto->Muscle Disrupts Muscle Contraction Diamide Anthranilic Diamide Insecticide Diamide->RyR Binds and Activates Paralysis Paralysis & Death Muscle->Paralysis

Caption: Mechanism of action of anthranilic diamide insecticides.

Conclusion

This compound and its analogs are valuable precursors in the field of agrochemical research. The synthetic protocols and biological data for novel anthranilic diamide insecticides derived from a related pyridinyl-pyrazole backbone demonstrate the potential of this chemical scaffold in the development of new crop protection agents. The unique mode of action of these compounds as ryanodine receptor modulators makes them particularly important for managing insect resistance. Further exploration of the chemical space around this compound is likely to yield additional novel compounds with potent and selective insecticidal or fungicidal properties.

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromo-5-chloropyridin-3-amine with 4-Methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-5-chloropyridin-3-amine is a versatile building block in medicinal chemistry and drug development due to its multiple sites for functionalization. The presence of both a bromine and a chlorine atom allows for selective cross-coupling reactions, and the amino group provides a handle for further derivatization. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl structures that are prevalent in many biologically active compounds.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid to synthesize 5-chloro-6-(4-methoxyphenyl)pyridin-3-amine.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 4-methoxyphenylboronic acid) with a halide (this compound) in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.[1]

Experimental Overview

This study details the experimental procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. The reaction progress is monitored by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The final product is purified by column chromatography and characterized by ¹H NMR and mass spectrometry.

Data Presentation

A summary of the quantitative data for the synthesis of 5-chloro-6-(4-methoxyphenyl)pyridin-3-amine is presented in the table below.

ParameterValue
Starting MaterialThis compound
Coupling Partner4-Methoxyphenylboronic Acid
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
BasePotassium Carbonate (K₂CO₃)
Solvent1,4-Dioxane/Water (4:1)
Reaction Temperature90 °C
Reaction Time12 hours
Product Yield85%
Product Purity (by LC-MS)>98%
Molecular FormulaC₁₂H₁₁ClN₂O
Molecular Weight234.68 g/mol

Experimental Protocol

Materials:
  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 207.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg), and potassium carbonate (2.0 mmol, 276.4 mg).[1]

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.[1]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the reaction flask via syringe.[1]

  • Reaction: The reaction mixture is stirred and heated to 90 °C. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 12 hours).[2]

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).[2]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 5-chloro-6-(4-methoxyphenyl)pyridin-3-amine.

Mandatory Visualization

Suzuki_Coupling_Workflow start Start setup Reaction Setup: Combine this compound, 4-methoxyphenylboronic acid, Pd(PPh3)4, and K2CO3 start->setup inert Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) setup->inert solvent Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent reaction Heat to 90°C and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: Cool, dilute with Ethyl Acetate, wash with Water and Brine reaction->workup purification Purification: Dry, concentrate, and perform Column Chromatography workup->purification product Final Product: 5-chloro-6-(4-methoxyphenyl)pyridin-3-amine purification->product

References

Application Notes and Protocols for Monitoring the Suzuki-Miyaura Coupling of 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-5-chloropyridin-3-amine is a key building block in the synthesis of a variety of pharmacologically active molecules. The ability to selectively functionalize the pyridine ring, particularly through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is crucial for the development of novel chemical entities. Effective monitoring of these reactions is essential for optimization, ensuring reaction completion, and minimizing impurity formation.

This document provides detailed application notes and protocols for the analytical monitoring of the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid to yield 5-chloro-6-(4-methoxyphenyl)pyridin-3-amine. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Scheme

The palladium-catalyzed Suzuki-Miyaura coupling reaction is as follows:

Analytical Methods for Reaction Monitoring

A suite of analytical techniques can be employed for real-time or periodic monitoring of this reaction. The choice of method depends on the desired level of detail, available equipment, and the specific experimental goals.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction progress, allowing for the determination of the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both quantitative data (from the LC trace) and qualitative information, confirming the molecular weights of reactants, products, and any intermediates or byproducts.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative analysis (qNMR) to determine the relative concentrations of species in the reaction mixture at various time points.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, charge a dry Schlenk flask with this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using one of the analytical protocols described below.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reaction Monitoring by HPLC

Instrumentation and Conditions (Starting Point):

ParameterValue
Column C18, 50 x 4.6 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 8 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

Procedure:

  • At designated time points (e.g., t = 0, 1h, 2h, 4h, and 24h), carefully withdraw a small aliquot (approx. 50 µL) of the reaction mixture.

  • Quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.

  • Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for this compound and the product, 5-chloro-6-(4-methoxyphenyl)pyridin-3-amine.

  • Calculate the percent conversion over time.

Protocol 3: Reaction Monitoring by LC-MS

Instrumentation and Conditions (Starting Point):

The same chromatographic conditions as the HPLC method can be used, with the eluent directed to a mass spectrometer.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 100-500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Procedure:

  • Prepare samples as described in the HPLC monitoring protocol.

  • Inject the samples into the LC-MS system.

  • Analyze the data by extracting the ion chromatograms for the m/z values corresponding to the starting material and the expected product.

    • This compound: C₅H₄BrClN₂ - Expected [M+H]⁺ ≈ 206.9/208.9

    • 5-chloro-6-(4-methoxyphenyl)pyridin-3-amine: C₁₂H₁₁ClN₂O - Expected [M+H]⁺ ≈ 235.1

  • Integrate the peak areas from the extracted ion chromatograms to determine the relative abundance of each species over time.

Protocol 4: Reaction Monitoring by ¹H NMR Spectroscopy

Procedure:

  • At each time point, withdraw an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by adding a small amount of a suitable quenching agent or by rapid cooling.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. Distinct aromatic proton signals for both the reactant and product should be chosen for integration and comparison.

Data Presentation

The following table represents a hypothetical dataset for the reaction monitoring of the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid using HPLC.

Table 1: Reaction Progress Monitored by HPLC

Time (hours)This compound (Peak Area %)5-chloro-6-(4-methoxyphenyl)pyridin-3-amine (Peak Area %)Conversion (%)
010000
165.234.834.8
238.761.361.3
415.184.984.9
84.595.595.5
24< 1> 99> 99

Note: This is illustrative data. Actual results may vary based on specific reaction conditions.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Work-up start Combine Reactants: This compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, NaOtBu solvent Add Anhydrous Toluene start->solvent heat Heat to 100-110 °C solvent->heat aliquot Take Aliquot at Time 't' heat->aliquot quench Quench Reaction aliquot->quench prepare Prepare Sample for Analysis (Dilute, Filter) quench->prepare analyze Analyze by HPLC/LC-MS/NMR prepare->analyze data Determine % Conversion analyze->data decision Reaction Complete? data->decision decision->aliquot No workup Aqueous Work-up and Purification decision->workup Yes product Isolated Product: 5-chloro-6-(4-methoxyphenyl)pyridin-3-amine workup->product

Caption: Experimental workflow for reaction monitoring.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetalation_complex Transmetalation product_complex Ar-Ar' + Pd(0)L₂ transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration reagents Ar-Br (this compound) reagents->oa_complex boronic_acid Ar'-B(OH)₂ (4-Methoxyphenylboronic acid) + Base boronic_acid->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The analytical methods outlined in this document provide a robust framework for monitoring the Suzuki-Miyaura coupling of this compound. A combination of HPLC for quantitative analysis and LC-MS for confirmation of product identity is recommended for accurate and reliable reaction tracking. The provided protocols and illustrative data serve as a valuable resource for researchers and drug development professionals in the synthesis and optimization of novel pyridine-based compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a proposed large-scale synthesis of 6-Bromo-5-chloropyridin-3-amine, a key intermediate in the development of pharmaceutical compounds. The synthesis is designed to be scalable, cost-effective, and efficient, addressing the needs of industrial and academic researchers.

Introduction

This compound is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. The presence of three distinct functional groups—an amine, a bromine atom, and a chlorine atom—on the pyridine ring offers multiple reaction sites for further chemical modifications. This versatility allows for the construction of complex molecular architectures, making it a valuable precursor for the synthesis of novel therapeutic agents.

The synthetic route detailed below is a proposed multi-step process that prioritizes yield, purity, and scalability, drawing upon established chemical transformations for analogous compounds.

Proposed Synthetic Pathway

The recommended pathway for the large-scale synthesis of this compound involves a three-step process starting from 3-amino-5-chloropyridine. This route is designed to offer good regioselectivity and high overall yield.

G A 3-Amino-5-chloropyridine B Protection (e.g., Acetic Anhydride) A->B Step 1 C N-(5-chloropyridin-3-yl)acetamide B->C D Bromination (NBS, Acetonitrile) C->D Step 2 E 6-Bromo-N-(5-chloropyridin-3-yl)acetamide D->E F Deprotection (Acid Hydrolysis) E->F Step 3 G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and are optimized for a large-scale setting.

Step 1: Protection of the Amino Group

This initial step protects the amino group of 3-amino-5-chloropyridine to prevent side reactions during the subsequent bromination.

  • Materials:

    • 3-Amino-5-chloropyridine

    • Acetic anhydride

    • Pyridine (catalyst)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a suitable reaction vessel, dissolve 3-amino-5-chloropyridine in ethyl acetate.

    • Add a catalytic amount of pyridine to the solution.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(5-chloropyridin-3-yl)acetamide.

Step 2: Bromination

This step introduces the bromine atom at the 6-position of the pyridine ring.

  • Materials:

    • N-(5-chloropyridin-3-yl)acetamide

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Saturated sodium thiosulfate solution

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the crude N-(5-chloropyridin-3-yl)acetamide in anhydrous acetonitrile in a reaction vessel.

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (NBS) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

    • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-N-(5-chloropyridin-3-yl)acetamide.

Step 3: Deprotection of the Amino Group

The final step involves the removal of the acetyl protecting group to yield the target compound.

  • Materials:

    • 6-Bromo-N-(5-chloropyridin-3-yl)acetamide

    • Hydrochloric acid (e.g., 6M)

    • Sodium hydroxide solution (e.g., 10M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To the crude 6-Bromo-N-(5-chloropyridin-3-yl)acetamide, add a sufficient amount of hydrochloric acid.

    • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

    • Monitor the deprotection by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding sodium hydroxide solution until the pH is approximately 8-9.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product with high purity.

Data Presentation

The following table summarizes the expected quantitative data for the large-scale synthesis of this compound.

StepReactionStarting MaterialKey ReagentsExpected Yield (%)Expected Purity (%)
1Protection3-Amino-5-chloropyridineAcetic anhydride, Pyridine90-95>95
2BrominationN-(5-chloropyridin-3-yl)acetamideN-Bromosuccinimide (NBS)75-85>90 (crude)
3Deprotection6-Bromo-N-(5-chloropyridin-3-yl)acetamideHydrochloric Acid85-95>98 (after recrystallization)

Experimental Workflow Visualization

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection & Purification A Dissolve 3-Amino-5-chloropyridine B Add Acetic Anhydride A->B C Reaction & Work-up B->C D Dissolve Protected Amine C->D E Add NBS D->E F Reaction & Work-up E->F G Acid Hydrolysis F->G H Neutralization & Extraction G->H I Recrystallization H->I J This compound I->J Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-5-chloropyridin-3-amine synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

A plausible and controllable synthetic route to this compound involves a two-step process starting from 5-chloro-3-nitropyridine:

  • Bromination: Introduction of a bromine atom at the 6-position of 5-chloro-3-nitropyridine to yield 6-bromo-5-chloro-3-nitropyridine.

  • Reduction: Reduction of the nitro group of 6-bromo-5-chloro-3-nitropyridine to the corresponding amine.

Below are troubleshooting guides for each of these key steps.

Step 1: Bromination of 5-chloro-3-nitropyridine

Q1: I am observing low conversion of the starting material during the bromination step. What are the possible causes and solutions?

A1: Low conversion can be attributed to several factors:

  • Insufficiently activated brominating agent: Ensure the quality and reactivity of your brominating agent (e.g., N-Bromosuccinimide - NBS). Using a fresh batch of NBS is recommended.

  • Inadequate reaction temperature: While low temperatures can enhance selectivity, the reaction may be too slow. If monitoring (e.g., by TLC or LC-MS) shows a stalled reaction, a gradual increase in temperature might be necessary.

  • Poor solubility of starting material: Ensure that the 5-chloro-3-nitropyridine is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

Q2: My reaction is producing significant amounts of di-brominated byproducts. How can I improve the selectivity for the mono-brominated product?

A2: The formation of di-brominated species is a common issue in pyridine chemistry due to the activating nature of the substituents.[1] To enhance regioselectivity for the desired 6-bromo isomer, consider the following:

  • Control of stoichiometry: Use no more than one equivalent of the brominating agent.[1]

  • Slow addition of the brominating agent: Adding the brominating agent portion-wise or as a solution via a syringe pump can help maintain a low concentration in the reaction mixture, thus minimizing over-bromination.[1]

  • Low reaction temperature: Performing the bromination at a reduced temperature (e.g., 0 °C to -10 °C) can significantly improve selectivity.[1]

  • Use of a Lewis acid catalyst: The addition of a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), can help direct the bromination to the desired position.[2]

Step 2: Reduction of 6-bromo-5-chloro-3-nitropyridine

Q3: The reduction of the nitro group is incomplete, resulting in a mixture of the nitro compound and the desired amine. How can I drive the reaction to completion?

A3: Incomplete reduction can be addressed by:

  • Choice of reducing agent: Common reducing agents for nitro groups include tin(II) chloride (SnCl₂), iron powder (Fe) in acidic medium, or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reagent can impact the reaction's efficiency. For substrates with multiple halogens, catalytic hydrogenation might lead to dehalogenation.

  • Sufficient equivalents of reducing agent: Ensure that an adequate excess of the reducing agent is used. For example, when using SnCl₂, at least 3 equivalents are typically required.

  • Reaction time and temperature: Monitor the reaction progress and, if necessary, extend the reaction time or slightly increase the temperature to ensure full conversion.

Q4: I am observing dehalogenation (loss of bromine or chlorine) as a significant side reaction during the reduction. What can I do to minimize this?

A4: Dehalogenation is a known side reaction, especially during catalytic hydrogenation.[1] To mitigate this:

  • Avoid harsh reducing conditions: Use milder reducing agents. For instance, iron powder in acetic acid is often effective and less prone to causing dehalogenation compared to catalytic hydrogenation with certain catalysts.

  • Careful selection of catalyst for hydrogenation: If catalytic hydrogenation is the chosen method, the choice of catalyst and support is crucial. Titania-supported palladium catalysts have been reported to be less likely to cause dehalogenation than carbon-supported catalysts.

  • Optimize reaction conditions: Control the reaction temperature and pressure carefully to find a balance between efficient reduction and minimal dehalogenation.

Data Presentation

Table 1: Reaction Parameters for Bromination of 5-chloro-3-nitropyridine

ParameterRecommended ConditionRationale
Starting Material 5-chloro-3-nitropyridineCommercially available precursor.
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.[1][2]
Equivalents of NBS 1.0 - 1.1 equivalentsTo minimize di-bromination.[1]
Solvent Acetonitrile or DichloromethaneGood solubility for starting material and reagents.[2]
Temperature 0 °C to room temperatureLower temperature improves regioselectivity.[1][2]
Reaction Time 2 - 6 hoursMonitor by TLC or LC-MS for completion.[2]
Catalyst (Optional) FeBr₃ (catalytic amount)Can improve regioselectivity for the 6-position.[2]

Table 2: Comparison of Reducing Agents for 6-bromo-5-chloro-3-nitropyridine

Reducing AgentTypical ConditionsAdvantagesPotential Disadvantages
Iron (Fe) powder Acetic acid or NH₄Cl, refluxCost-effective, less prone to dehalogenation.Heterogeneous reaction, may require longer reaction times.
Tin(II) chloride (SnCl₂) HCl, Ethanol, refluxHomogeneous reaction, generally high yield.Requires careful work-up to remove tin salts.
Catalytic Hydrogenation (H₂/Pd-C) Ethanol or Ethyl acetate, H₂ atmosphereClean reaction, high yield.Potential for dehalogenation (loss of Br or Cl).[1]

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-5-chloro-3-nitropyridine

Materials:

  • 5-chloro-3-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Iron(III) bromide (FeBr₃) (optional)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-3-nitropyridine (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. If using a catalyst, add a catalytic amount of FeBr₃. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.[2] Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 6-bromo-5-chloro-3-nitropyridine.[2]

Protocol 2: Synthesis of this compound

Materials:

  • 6-bromo-5-chloro-3-nitropyridine

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-bromo-5-chloro-3-nitropyridine (1.0 eq.) in a mixture of ethanol and glacial acetic acid.

  • Addition of Reducing Agent: Add iron powder (3.0 - 5.0 eq.) portion-wise to the stirred suspension. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.

  • Reaction: Heat the reaction mixture to reflux (around 80-90 °C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acidic solution with a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or flash column chromatography if necessary.

Mandatory Visualization

G Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield of this compound check_step Identify the problematic step: Bromination or Reduction? start->check_step bromination_issue Bromination Step Issues check_step->bromination_issue Bromination reduction_issue Reduction Step Issues check_step->reduction_issue Reduction low_conversion Low Conversion of 5-chloro-3-nitropyridine bromination_issue->low_conversion byproduct Di-brominated Byproducts bromination_issue->byproduct solve_low_conversion Solutions: - Check NBS quality - Gradually increase temperature - Improve solubility low_conversion->solve_low_conversion solve_byproduct Solutions: - Control stoichiometry (1.0-1.1 eq. NBS) - Slow addition of NBS - Lower reaction temperature (0 to -10 °C) - Use Lewis acid catalyst (FeBr₃) byproduct->solve_byproduct incomplete_reduction Incomplete Reduction of Nitro Group reduction_issue->incomplete_reduction dehalogenation Dehalogenation Side Reaction reduction_issue->dehalogenation solve_incomplete_reduction Solutions: - Use sufficient reducing agent (e.g., >3 eq. SnCl₂) - Increase reaction time/temperature - Choose a more potent reducing system incomplete_reduction->solve_incomplete_reduction solve_dehalogenation Solutions: - Use milder reducing agent (e.g., Fe/AcOH) - Avoid harsh hydrogenation conditions - Optimize catalyst and conditions dehalogenation->solve_dehalogenation

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 6-Bromo-5-chloropyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective techniques for the purification of this compound are column chromatography on silica gel, recrystallization, and acid-base extraction. The optimal method depends on the impurity profile, the scale of your experiment, and the desired final purity. In many cases, a combination of these methods may be necessary to achieve high purity.[1][2]

Q2: What are the likely impurities in my crude this compound?

A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. Depending on the synthetic route, common impurities may include regioisomers (e.g., 2-Bromo-5-chloropyridin-3-amine), over-halogenated species (e.g., dibromo- or dichloro-pyridines), or starting materials from which the target molecule was synthesized.[3]

Q3: My compound is showing significant tailing during silica gel column chromatography. How can I resolve this?

A3: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. This will help to achieve more symmetrical peaks.[1]

Q4: I am having trouble finding a suitable solvent for recrystallization. What should I do?

A4: Finding the right solvent for recrystallization can be challenging. A good approach is to screen a variety of solvents with different polarities. Common choices for aminopyridines include ethanol, acetone, or solvent mixtures like hexane/ethyl acetate or petroleum ether/ethyl acetate.[1][4] If your compound "oils out," it could be due to a high concentration of impurities or the solvent's boiling point being higher than your compound's melting point. In such cases, pre-purification by column chromatography or an acid-base wash may be beneficial.[1]

Q5: How can I remove acidic or neutral organic impurities from my basic product?

A5: Acid-base extraction is a highly effective method for this purpose. By dissolving your crude product in an organic solvent and washing it with an acidic aqueous solution (e.g., 1M HCl), your basic this compound will be protonated and move into the aqueous layer, leaving neutral and acidic impurities behind in the organic layer. You can then regenerate your purified amine by basifying the aqueous layer and extracting it back into an organic solvent.[1]

Troubleshooting Guides

Column Chromatography Issues
Symptom Possible Cause Suggested Solution
Poor separation of product from impurities The mobile phase is not providing adequate resolution.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[1]
Product is not eluting from the column The mobile phase is not polar enough, or the compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). Add 0.5-1% triethylamine to the mobile phase to reduce strong interactions with the silica gel.[1]
Streaking or tailing of the product band Strong interaction between the basic amine and acidic silica gel.Add a small amount of triethylamine (0.5-1%) to the mobile phase to improve peak shape.[1]
Recrystallization Issues
Symptom Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing High concentration of impurities. The boiling point of the solvent is higher than the melting point of the compound.Pre-purify the crude material using column chromatography or an acid-base wash. Try a lower boiling point solvent system.[1]
No crystals form upon cooling The solution is not supersaturated. The presence of impurities is inhibiting crystallization.Try to concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities are suspected, a preliminary purification by another method may be necessary.
Low recovery of the purified product The compound has significant solubility in the cold recrystallization solvent.Use a minimal amount of hot solvent to dissolve the crude product. After crystallization, cool the mixture in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of the cold solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of crude this compound using normal-phase flash chromatography on silica gel.

1. Mobile Phase Selection:

  • Using TLC, determine a suitable mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the this compound.

  • To prevent tailing, add 0.5-1% triethylamine to the chosen mobile phase.[1]

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the chromatography column, avoiding the formation of air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully load the sample onto the top of the silica gel column.

4. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase to elute your compound.

  • Collect fractions and monitor the elution of the compound using TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline for the purification of crude this compound by recrystallization.

1. Solvent Selection:

  • Select a solvent or solvent system in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents to screen include ethanol, acetone, and mixtures like petroleum ether/ethyl acetate.[1][4]

2. Dissolution:

  • Place the crude this compound in a flask.

  • Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualized Workflows

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Product Crude Crude this compound ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst AcidBase Acid-Base Extraction Crude->AcidBase TLC TLC Analysis ColChrom->TLC Recryst->TLC AcidBase->TLC HPLC HPLC/LC-MS Analysis TLC->HPLC TLC->HPLC TLC->HPLC NMR NMR Spectroscopy HPLC->NMR HPLC->NMR HPLC->NMR Pure Pure Product NMR->Pure NMR->Pure NMR->Pure

Caption: General experimental workflow for the purification of this compound.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Impure Impure Product After Initial Purification Tailing Tailing in Chromatography? Impure->Tailing OilingOut Oiling Out in Recrystallization? Impure->OilingOut LowYield Low Yield? Impure->LowYield AddTEA Add Triethylamine to Mobile Phase Tailing->AddTEA ChangeSolvent Change Recrystallization Solvent/Ratio OilingOut->ChangeSolvent PrePurify Pre-purify with another method OilingOut->PrePurify LowYield->ChangeSolvent OptimizeCooling Optimize Cooling Rate LowYield->OptimizeCooling

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-5-chloropyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the reduction of a suitable nitropyridine precursor. This typically involves the reduction of 2-Bromo-3-chloro-5-nitropyridine. This method is often preferred due to the availability of the starting materials and the generally high yields and purity of the final product.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

Several impurities can arise during the synthesis, primarily from the reduction of the nitropyridine precursor. These can be broadly categorized as:

  • Incompletely Reduced Intermediates: The reduction of a nitro group proceeds in a stepwise manner. Incomplete reactions can lead to the presence of intermediates such as nitroso and hydroxylamine derivatives.

  • Side-Reaction Products: Over-reduction or side reactions can lead to dehalogenated byproducts where either the bromine or chlorine atom is replaced by hydrogen. Dimerization can also occur, leading to the formation of azoxy, azo, and hydrazo compounds.

  • Unreacted Starting Material: Residual 2-Bromo-3-chloro-5-nitropyridine may remain if the reaction does not go to completion.

  • Isomeric Impurities: Depending on the synthetic route of the starting material, isomeric impurities may be present. For instance, if the precursor is synthesized by halogenation of a substituted pyridine, other positional isomers could be carried over.

Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?

A combination of chromatographic and spectroscopic techniques is recommended for effective monitoring and purity assessment:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product and quantifying any impurities present. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a modifier like trifluoroacetic acid) is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and can also be used to identify and quantify impurities if their signals are well-resolved from the product's signals.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and to help identify unknown impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Incomplete or Sluggish Reaction

Symptom: TLC or HPLC analysis shows a significant amount of remaining starting material (2-Bromo-3-chloro-5-nitropyridine) even after the expected reaction time.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inactive Reducing Agent Ensure the reducing agent (e.g., iron powder, tin(II) chloride) is fresh and has been stored correctly. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned or deactivated.
Poor Solubility of Starting Material The starting nitropyridine may have low solubility in the chosen solvent. Try using a co-solvent system or a different solvent in which the starting material is more soluble.
Insufficient Amount of Reducing Agent Ensure a sufficient molar excess of the reducing agent is used. For metal/acid reductions, a larger excess is often required.
Low Reaction Temperature Some reductions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider carefully increasing the temperature while monitoring for the formation of byproducts.
Issue 2: Presence of Multiple Impurities in the Crude Product

Symptom: The crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Over-reduction/Dehalogenation This can occur with harsh reducing agents or prolonged reaction times. Consider using a milder reducing agent or carefully monitoring the reaction and stopping it as soon as the starting material is consumed. For catalytic hydrogenation, catalyst loading and hydrogen pressure can be optimized to minimize dehalogenation.
Formation of Intermediates (nitroso, hydroxylamine) This is often due to incomplete reduction. Ensure a sufficient excess of the reducing agent and adequate reaction time.
Non-selective Reduction The choice of reducing agent is crucial. For example, catalytic hydrogenation can sometimes be too harsh and lead to dehalogenation. Metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl) are often effective for the selective reduction of nitro groups in the presence of halogens.
Impure Starting Material Ensure the purity of the 2-Bromo-3-chloro-5-nitropyridine starting material before beginning the reaction.

Experimental Protocols

Key Experiment: Reduction of 2-Bromo-3-chloro-5-nitropyridine

This protocol describes a general method for the reduction of 2-Bromo-3-chloro-5-nitropyridine to this compound using iron powder in an acidic medium.

Materials:

  • 2-Bromo-3-chloro-5-nitropyridine

  • Iron powder (fine grade)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite (optional)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-3-chloro-5-nitropyridine and ethanol.

  • Addition of Reducing Agent: To the stirred suspension, add iron powder.

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid or acetic acid to the mixture. The reaction is often exothermic, so the addition rate should be controlled to maintain a manageable temperature.

  • Reaction Progress: After the initial exothermic reaction subsides, heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or the extraction solvent.

  • Neutralization and Extraction: Combine the filtrate and washes. Carefully neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is basic. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 2-Bromo-3-chloro-5-nitropyridine Reduction Reduction (e.g., Fe/HCl) Start->Reduction Ethanol, Acid Crude_Product Crude this compound Reduction->Crude_Product Purification_Step Purification (Column Chromatography or Recrystallization) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product Analysis Purity Assessment (HPLC, GC-MS, NMR) Pure_Product->Analysis Impurity_Formation cluster_impurities Potential Impurities Starting_Material 2-Bromo-3-chloro-5-nitropyridine Desired_Product This compound Starting_Material->Desired_Product Reduction Incomplete_Reduction Incomplete Reduction Starting_Material->Incomplete_Reduction Side_Reactions Side Reactions Starting_Material->Side_Reactions Nitroso Nitroso Intermediate Incomplete_Reduction->Nitroso Hydroxylamine Hydroxylamine Intermediate Incomplete_Reduction->Hydroxylamine Dehalogenated Dehalogenated Byproduct Side_Reactions->Dehalogenated Dimer Azoxy/Azo/Hydrazo Byproduct Side_Reactions->Dimer

Technical Support Center: Bromination of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the electrophilic bromination of 3-aminopyridine. The inherent reactivity of the substrate presents unique challenges, primarily concerning regioselectivity and over-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of 3-aminopyridine?

A1: The direct electrophilic bromination of 3-aminopyridine can lead to a mixture of products. Due to the strong activating and ortho, para-directing nature of the amino group, common side products include isomeric monobrominated species such as 2-bromo- and 4-bromo-3-aminopyridine, as well as di-brominated products like 2,6-dibromo-3-aminopyridine.[1] Over-bromination is a significant issue if reaction conditions are not carefully controlled.[2][3]

Q2: Why is achieving high regioselectivity for a single isomer, like 6-bromo-3-aminopyridine, so challenging?

A2: The amino group at the 3-position is a potent activating group, which increases the electron density of the pyridine ring and makes it highly susceptible to electrophilic attack.[1] This group directs incoming electrophiles to the ortho (2- and 4-positions) and para (6-position) positions.[1] While the pyridine nitrogen is an electron-withdrawing group that deactivates the ring, the activating effect of the amino group is dominant, leading to poor regioselectivity and the formation of multiple isomers.[1]

Q3: How can I improve the regioselectivity to favor the formation of the 6-bromo isomer?

A3: Several strategies can be employed to enhance regioselectivity towards the 6-position:

  • Use of N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to liquid bromine and can offer better control.[1]

  • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), can help direct the bromination to the 6-position, although yields may be modest.[1][2]

  • Low-Temperature Control: Performing the reaction at low temperatures (e.g., 0 to -10 °C) can enhance selectivity by slowing down the reaction rate and allowing for greater differentiation between the reactive sites.[2]

  • Protecting Group Strategy: Acetylating the amino group to form an acetamido group moderates its activating effect, which can significantly improve regioselectivity. The protecting group can be removed in a subsequent step.[2]

Q4: What are the best practices to prevent the formation of di- and tri-brominated byproducts?

A4: To minimize over-bromination, the following steps are crucial:

  • Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., NBS).[2]

  • Slow Reagent Addition: Add the brominating agent portion-wise or dropwise to the reaction mixture.[2] This prevents localized high concentrations of the electrophile.

  • Reaction Monitoring: Closely monitor the consumption of the starting material using techniques like Thin Layer Chromatography (TLC) or HPLC. The reaction should be quenched as soon as the starting material is consumed.[1][2]

Troubleshooting Guide

Unsatisfactory results in the bromination of 3-aminopyridine can often be traced to specific experimental parameters. The table below outlines common problems, their potential causes, and suggested solutions.

SymptomPossible Cause(s)Suggested Solution(s)
Multiple monobromo-isomers detected (low regioselectivity) The amino group is strongly activating, leading to substitution at the 2, 4, and 6 positions.[1][2]1. Introduce a Lewis Acid Catalyst: Add a catalytic amount of FeBr₃ to direct bromination towards the 6-position.[2] 2. Employ a Protecting Group: Acetylate the amino group to moderate its directing effect before bromination.[2] 3. Optimize Reaction Temperature: Conduct the bromination at lower temperatures (e.g., 0 to -10 °C) to improve selectivity.[2]
Significant presence of di-bromo byproducts in the crude product Over-bromination of the highly activated 3-aminopyridine ring.[2][3]1. Control Stoichiometry: Use precisely one equivalent or slightly less of the brominating agent (e.g., NBS).[2] 2. Slow Addition: Add the brominating agent dropwise or in small portions over an extended period.[2] 3. Monitor the Reaction: Use TLC or HPLC to track the disappearance of the starting material and stop the reaction immediately upon its completion.[2]
Low overall yield and recovery of starting material Incomplete reaction due to insufficient activation or deactivation of the brominating agent.1. Check Reagent Quality: Ensure the brominating agent (e.g., NBS) is pure and has not decomposed. 2. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while carefully monitoring for the formation of side products. 3. Ensure Anhydrous Conditions: Moisture can consume the brominating agent and affect the reaction outcome. Use anhydrous solvents.[1]

Reaction Pathways and Logic Diagrams

Visualizing the reaction and troubleshooting process can aid in experimental design and problem-solving.

G cluster_main Main Reaction & Side Reactions A 3-Aminopyridine B 6-Bromo-3-aminopyridine (Desired Product) A->B + Br+ C 2-Bromo-3-aminopyridine (Side Product) A->C + Br+ D 4-Bromo-3-aminopyridine (Side Product) A->D + Br+ E 2,6-Dibromo-3-aminopyridine (Over-bromination Product) B->E + Br+ C->E + Br+ G start Start step1 Dissolve 3-aminopyridine in anhydrous acetonitrile under inert atmosphere. start->step1 step2 Cool solution to 0 °C in an ice bath. step1->step2 step3 Add N-Bromosuccinimide (NBS) (1.0 - 1.2 eq.) portion-wise. step2->step3 step4 Stir at room temperature for 2-4 hours. step3->step4 step5 Monitor reaction progress by TLC. step4->step5 step5->step4 Incomplete step6 Quench with aq. Na₂S₂O₃. step5->step6 Complete step7 Perform aqueous work-up (extraction with organic solvent). step6->step7 step8 Dry, concentrate, and purify by flash column chromatography. step7->step8 end Obtain purified 6-Bromopyridin-3-amine step8->end G issue Poor Result? isomers Mixture of Isomers? issue->isomers Yes overbrom Di-bromo Product? issue->overbrom No isomers->overbrom No cause_regio Cause: Lack of Regioselectivity isomers->cause_regio Yes cause_over Cause: Over-bromination overbrom->cause_over Yes sol_regio Solution: - Use Lewis Acid (FeBr₃) - Protect Amino Group - Lower Temperature cause_regio->sol_regio sol_over Solution: - Control Stoichiometry (~1 eq. NBS) - Slow Reagent Addition - Monitor by TLC/HPLC cause_over->sol_over

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-Bromo-5-chloropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful cross-coupling reactions with this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound, offering potential causes and actionable solutions.

Q1: My Suzuki coupling reaction is showing low to no yield. What are the primary reasons for this?

A1: Low or no product yield is a common challenge in Suzuki couplings involving pyridine substrates. Several factors could be at play:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1] This is a well-documented issue, particularly for 2-substituted pyridines.[1] The use of bulky, electron-rich phosphine ligands can often mitigate this by sterically shielding the palladium center.[2]

  • Inefficient Oxidative Addition: While the Carbon-Bromine (C-Br) bond at the 6-position is generally more reactive than the Carbon-Chlorine (C-Cl) bond, challenging substrates or suboptimal conditions can lead to poor oxidative addition.[2]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[3] Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation, resulting in lower yields.[4]

  • Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[2] The strength, solubility, and choice of base are critical for reaction success.[2]

Q2: I am observing the formation of significant byproducts. What are the likely side reactions?

A2: Several side reactions can compete with the desired cross-coupling:

  • Protodeboronation: This is a common side reaction where the boronic acid starting material is converted to the corresponding arene (Ar-H).[5] This can be exacerbated by the presence of excess water or acidic impurities.[2] Using boronic esters (e.g., pinacol esters) can enhance stability against protodeboronation.[2]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl (Ar-Ar) byproduct can occur, often promoted by the presence of oxygen or certain palladium species.[2][6]

  • Dehalogenation: The starting material, this compound, can undergo dehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom.

Q3: How can I achieve regioselective coupling at the 6-position (C-Br) over the 5-position (C-Cl)?

A3: Achieving regioselective Suzuki coupling is highly feasible due to the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive and susceptible to oxidative addition to the palladium catalyst than the stronger C-Cl bond.[2] To favor mono-coupling at the 6-position, you can:

  • Employ milder reaction conditions (e.g., lower temperatures).

  • Use catalyst systems known for their selectivity, such as those based on Pd(PPh₃)₄.[7]

  • Carefully control the stoichiometry of the boronic acid (ideally close to 1.0 equivalent).

Q4: Which catalyst and ligand system is a good starting point for this substrate?

A4: For a di-halogenated aminopyridine, a robust catalyst system is recommended. A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[2][4] These ligands are known to promote the challenging oxidative addition step and are effective for couplings involving heteroaryl chlorides, which suggests they will be highly effective for the more reactive bromide.[2] For simpler couplings, Pd(dppf)Cl₂ or Pd(PPh₃)₄ can also be effective.[7][8]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the Suzuki coupling of analogous halopyridines, providing a comparative overview to guide the selection of starting conditions for this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)10012-24A robust system for challenging couplings.[9]
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene1108A standard, commercially available catalyst.[7]
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF10012A common and effective pre-catalyst.[8]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane80-11012Highly active system for electron-rich and -deficient substrates.[4]

Experimental Protocols

General Protocol for Regioselective Suzuki-Miyaura Coupling at the 6-Bromo Position

This protocol provides a starting point for the selective coupling of an arylboronic acid with this compound. Optimization may be required for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[9]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Under a positive pressure of the inert gas, add the palladium precursor (Pd(OAc)₂) and the ligand (SPhos).[3]

  • Add the degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 mixture) via syringe.[10]

  • Seal the flask and place it in a preheated oil bath at 80-100 °C.[3]

  • Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-5-chloropyridin-3-amine.[5]

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate A->B Ar-Br (6-Bromo-5-chloro...) C Transmetalation Intermediate B->C Ar'B(OH)2 Base D Reductive Elimination Product Complex C->D D->A Ar-Ar' (Product) Product Coupled Product D->Product ArBr This compound ArBr->B ArBOH2 Arylboronic Acid ArBOH2->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield? catalyst Check Catalyst/Ligand - Use bulky, electron-rich ligands (SPhos, XPhos) - Increase catalyst loading start->catalyst Yes success Successful Coupling start->success No degas Improve Degassing - Sparge solvents with Ar/N2 - Use freeze-pump-thaw cycles catalyst->degas base Screen Bases - K3PO4, Cs2CO3, K2CO3 - Ensure base is finely powdered degas->base temp Increase Temperature - Incrementally raise to 80-110 °C base->temp side_reactions Side Reactions Observed? temp->side_reactions protodeboronation Address Protodeboronation - Use boronic ester - Use anhydrous solvents side_reactions->protodeboronation Protodeboronation homocoupling Minimize Homocoupling - Ensure thorough degassing side_reactions->homocoupling Homocoupling side_reactions->success No protodeboronation->success homocoupling->success

Caption: A troubleshooting decision tree for optimizing the Suzuki coupling.

References

Preventing catalyst deactivation with 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving 6-Bromo-5-chloropyridin-3-amine, with a focus on preventing catalyst deactivation in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

The main challenges stem from the electronic properties and the multiple coordination sites of the molecule. The nitrogen atom of the pyridine ring and the lone pair of electrons on the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1] Additionally, the presence of two different halogen atoms (bromo and chloro) can lead to selectivity issues, although the carbon-bromine bond is generally more reactive in oxidative addition than the carbon-chlorine bond.

Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings involving chloropyridines are often attributed to the lower reactivity of the C-Cl bond.[2] For this compound, while the C-Br bond is more reactive, catalyst deactivation is a common issue. Initial troubleshooting should focus on:

  • Catalyst and Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[2] More robust, electron-rich, and bulky phosphine ligands such as SPhos or XPhos are often necessary to promote the reaction.[1]

  • Choice of Base: The selection of the base is crucial. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones.[2]

  • Solvent and Temperature: Ensure the use of anhydrous and degassed solvents. An increase in reaction temperature may enhance the yield, but careful monitoring is required to avoid side reactions.[2]

Q3: I am observing significant byproduct formation in my Buchwald-Hartwig amination. What are the probable side reactions and how can they be minimized?

Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (replacement of a halogen with hydrogen) and the formation of homocoupled products.[2] To mitigate these:

  • Optimize Ligand-to-Metal Ratio: An improper ratio can lead to catalyst decomposition and an increase in side reactions.[2]

  • Maintain an Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. It is crucial to thoroughly degas solvents and maintain a positive pressure of an inert gas like Argon or Nitrogen.[2]

  • Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition and promote the formation of byproducts.[2]

Q4: Can the free amino group on this compound interfere with the reaction?

Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, which can lead to inhibition.[1] While many protocols for unprotected aminopyridines are successful, if catalyst inhibition is suspected, protection of the amino group may be considered.

Troubleshooting Guides

Low or No Conversion in Cross-Coupling Reactions
Observation Possible Cause Suggested Solution
No reaction or very low conversion of starting material.Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated.Ensure the quality of the palladium source and ligand. For a challenging substrate, consider using more robust, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2]
Catalyst Poisoning: The nitrogen on the pyridine ring or the amino group is coordinating to the palladium center.Switch to a bulkier ligand to sterically hinder coordination. In some cases, additives can be used to block the coordinating site of the pyridine.
Inappropriate Base: The base may be too weak, not sufficiently soluble, or old.Use a stronger base such as K₃PO₄ or Cs₂CO₃, which are often required for less reactive aryl halides.[2]
Low Reaction Temperature: The oxidative addition step may be too slow at lower temperatures.Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition. A typical range for these reactions is 80-110°C.[2]
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.[2]
Common Side Reactions and Their Mitigation
Side Reaction Identification Possible Cause Suggested Solution
Protodeboronation (in Suzuki-Miyaura)Arene byproduct (from boronic acid) detected by MS or NMR.Hydrolysis of the boronic acid, often exacerbated by high temperatures and extended reaction times in aqueous basic conditions.[1]Use fresh, high-purity boronic acids or consider more stable boronate esters (e.g., pinacol esters). Keep reaction times as short as possible.[1]
Dehalogenation Bromo- or chloro- group replaced by hydrogen.Presence of trace palladium hydride species.[1]Screen different bases and solvents. Ensure strictly anhydrous conditions.[1]
Homocoupling (in Suzuki-Miyaura)Biaryl byproduct (from boronic acid) detected.Presence of oxygen in the reaction mixture.[1]Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling.[1]

Data Presentation

Representative Reaction Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

Note: This data is for analogous compounds and should be used as a starting point for optimization with this compound.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference Compound
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-905-bromo-2-methylpyridin-3-amine
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100-High6-Chloropyridin-3-amine
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerateResin-supported chloropyrimidines

Table adapted from various sources, including BenchChem technical guides.[3]

Representative Reaction Conditions for Buchwald-Hartwig Amination of Halogenated Pyridines

Note: This data is for analogous compounds and should be used as a starting point for optimization with this compound.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference Compound
Pd₂(dba)₃ / XPhosNaOtBuToluene100-High6-Bromopyridin-3-amine
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1003953-Bromopyridine
Pd₂(dba)₃ / XantphosNaOtBuToluene1101870-852-Amino-6-bromopyridine

Table adapted from various sources, including BenchChem technical guides.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[4]

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask.[6]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[6]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[6]

  • Reaction: Seal the flask and heat the mixture to 100°C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Troubleshooting start Low or No Product in Cross-Coupling check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst catalyst_ok System OK check_catalyst->catalyst_ok No Issues Found use_bulky_ligand Use bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) check_catalyst->use_bulky_ligand Issue Found check_conditions Step 2: Assess Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok No Issues Found increase_temp Increase temperature (80-110 °C) check_conditions->increase_temp Issue Found check_byproducts Step 3: Analyze for Side Products byproducts_identified Side Products Identified check_byproducts->byproducts_identified Side Products Observed catalyst_ok->check_conditions use_precatalyst Use a Pd-precatalyst instead of Pd(OAc)₂ or Pd₂(dba)₃ use_bulky_ligand->use_precatalyst increase_loading Increase catalyst loading to 3-5 mol% use_precatalyst->increase_loading increase_loading->check_conditions conditions_ok->check_byproducts use_strong_base Use strong, anhydrous base (e.g., NaOtBu, K₃PO₄) increase_temp->use_strong_base ensure_dry_solvent Ensure dry, degassed solvent. Screen alternatives (THF, CPME). use_strong_base->ensure_dry_solvent ensure_dry_solvent->check_byproducts hydrodehalogenation Hydrodehalogenation? - Use bulky ligand - Ensure anhydrous conditions byproducts_identified->hydrodehalogenation substrate_decomposition Substrate Decomposition? - Use weaker base (K₃PO₄) - Lower temperature hydrodehalogenation->substrate_decomposition

Caption: Troubleshooting workflow for low or no product yield.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification add_solids 1. Add Solids to Flask (this compound, Boronic Acid, Base) purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) add_solids->purge add_catalyst_solvent 3. Add Catalyst & Ligand, then Degassed Solvent purge->add_catalyst_solvent heat 4. Heat Reaction (e.g., 90-100 °C) add_catalyst_solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Dilute, Extract, Dry) monitor->workup purify 7. Purify Crude Product (Column Chromatography) workup->purify product Final Product purify->product Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Lₙ pd2_oxidative LₙPd(II)(Ar)(X) pd0->pd2_oxidative Ar-X pd0->pd2_oxidative Oxidative Addition pd2_amido [LₙPd(II)(Ar)(NHR')]+ pd2_oxidative->pd2_amido R'R''NH pd2_oxidative->pd2_amido Amine Coordination product Ar-NR'R'' pd2_amido->product pd2_amido->product Reductive Elimination product->pd0 Regenerates Catalyst reductive_elimination_node Reductive Elimination oxidative_addition_node Oxidative Addition amine_coordination_node Amine Coordination deprotonation_node Deprotonation (Base)

References

Technical Support Center: Purification of Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of brominated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the removal of di-brominated byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My bromination reaction produced a significant amount of di-brominated byproduct. What is the first step I should take to remove it?

A1: The initial and often most effective step is to attempt purification by recrystallization, especially if your desired mono-brominated product and the di-brominated byproduct have significantly different solubilities in a particular solvent system. If recrystallization is not effective or results in low yield, column chromatography is the next recommended method.

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice depends on the physical properties of your compounds and the scale of your reaction.

  • Recrystallization is ideal for solid compounds with different solubility profiles. It is often more straightforward and scalable for larger quantities.

  • Column chromatography is a more versatile technique that separates compounds based on differences in their polarity. It is effective for both solid and liquid samples and can provide very high purity, though it can be more time-consuming and use larger volumes of solvent.

Q3: I am losing a significant amount of my desired product during purification. What are the common causes and solutions?

A3: Product loss is a common issue. Key factors to investigate include:

  • Incomplete extraction: Ensure you are using the appropriate solvent and performing multiple extractions to maximize recovery from the aqueous layer.

  • Decomposition on silica gel: Some brominated compounds can be sensitive to the acidic nature of silica gel. Consider using neutral alumina or deactivating the silica gel with a base like triethylamine.[1]

  • Co-elution during chromatography: If the polarity of your desired product and the di-brominated byproduct are very similar, they may elute together. Fine-tuning the solvent system (eluent) is crucial.

  • Product volatility: If your compound is volatile, you may be losing it during solvent removal (e.g., on a rotary evaporator). Use lower temperatures and pressures.

Q4: Can I use a chemical method to selectively remove the di-brominated byproduct?

A4: Selective chemical removal can be challenging. One approach is to exploit differences in reactivity. For instance, in some cases, a carefully controlled partial debromination could be attempted, though this is highly substrate-dependent and requires meticulous optimization to avoid removing the bromine from your desired product. A more common and practical chemical strategy is to optimize the initial bromination reaction to favor mono-bromination, thereby minimizing the formation of the di-brominated byproduct from the outset. This can be achieved by using milder brominating agents or controlling reaction stoichiometry and temperature.

Troubleshooting Guides

Issue 1: Poor Separation of Mono- and Di-brominated Products by Column Chromatography

Symptoms:

  • Fractions collected from the column contain a mixture of the desired product and the di-brominated byproduct.

  • TLC analysis shows overlapping spots for the two compounds.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Solvent System (Eluent) The polarity of the eluent is critical. If the compounds are eluting too quickly and together, the solvent is too polar. If they are not moving from the baseline, it is not polar enough. Methodically screen different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
Column Overloading Loading too much crude product onto the column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel or alumina).
Improper Column Packing An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the stationary phase is packed uniformly as a slurry and is free of air bubbles.
Compound Degradation on Silica Gel If your compounds are acid-sensitive, they may be degrading on the silica gel column.[1] Use neutral alumina as the stationary phase or pre-treat the silica gel with a non-nucleophilic base like triethylamine.[1]
Issue 2: Low Yield After Recrystallization

Symptoms:

  • Very little or no crystal formation upon cooling.

  • The isolated crystals are still impure.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incorrect Recrystallization Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Conduct small-scale solubility tests with a range of solvents to find the optimal one.
Too Much Solvent Used Using an excessive amount of solvent will keep the compound dissolved even at low temperatures, preventing crystallization. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation Sometimes crystallization needs to be induced. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product.
Insoluble Impurities If there are insoluble impurities, they should be removed by hot gravity filtration before cooling the solution.

Data Presentation

Table 1: Comparison of Purification Techniques for Brominated Compounds
Technique Principle of Separation Best Suited For Advantages Disadvantages
Fractional Crystallization Difference in solubilityCrystalline solidsScalable, cost-effective, simple setupOnly applicable to solids, can have lower recovery
Column Chromatography Difference in polaritySolids and liquidsHigh resolution, applicable to a wide range of compoundsCan be time-consuming, uses larger solvent volumes, potential for sample degradation on stationary phase
Preparative TLC/HPLC Difference in polarity/partitioningSmall-scale purificationVery high purity, good for difficult separationsLimited to small sample sizes, requires specialized equipment (HPLC)
Selective Chemical Reaction Difference in chemical reactivitySpecific cases where byproducts are more reactiveCan be highly selectiveRequires significant methods development, may introduce new impurities
Table 2: Quantitative Analysis of Brominated Compound Purity - HPLC vs. GC

The following table presents a hypothetical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of a brominated phenolic compound, based on typical performance characteristics.[2]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, with UV or MS detection.[2]Separation based on volatility and polarity, with mass spectrometric detection.[2]
Limit of Detection (LOD) < 0.04 µg/mL0.1 - 13.9 ng/L
Limit of Quantification (LOQ) < 0.12 µg/mL-
Linearity (R²) ≥ 0.999-
Precision (RSD) Intra-day: ≤ 6.28%Inter-day: ≤ 5.21%0.4 - 11%
Accuracy (Recovery) 95.7% - 104.9%64 - 100%
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.[2]May require derivatization to improve volatility and thermal stability.
Advantages High precision and accuracy, suitable for non-volatile compounds.High sensitivity and selectivity, provides structural information.[2]
Disadvantages Lower sensitivity compared to GC-MS for some analytes.May require derivatization, which adds a step to the workflow.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for separating a mono-brominated product from a di-brominated byproduct using silica gel column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (sea sand, purified)

  • Eluent (e.g., hexane/ethyl acetate mixture, determined by TLC analysis)

  • Crude reaction mixture

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column to support the packing material.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • Pack the Column (Slurry Method):

    • In a beaker, make a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding more solvent.

  • Load the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • Continuously monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure mono-brominated product.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Fractional Crystallization

This protocol outlines the steps for purifying a solid mono-brominated compound from a di-brominated impurity.

Materials:

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Recrystallization solvent

  • Crude solid mixture

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Choose a Solvent:

    • Perform small-scale solubility tests to find a solvent that dissolves the crude mixture at its boiling point but has low solubility for the desired mono-brominated product at low temperatures.

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Dry the Product:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.

Visualizations

Troubleshooting_Workflow start Di-brominated Byproduct Detected recrystallization Attempt Recrystallization start->recrystallization recrystallization_success Pure Product Obtained recrystallization->recrystallization_success recrystallization_fail Impure Product or Low Yield recrystallization->recrystallization_fail column_chromatography Perform Column Chromatography recrystallization_fail->column_chromatography If solid column_success Pure Product Obtained column_chromatography->column_success column_fail Poor Separation column_chromatography->column_fail optimize_column Optimize Column Conditions (Solvent, Packing, Loading) column_fail->optimize_column optimize_reaction Re-evaluate Bromination Reaction (Stoichiometry, Reagent, Temp.) column_fail->optimize_reaction optimize_column->column_chromatography end Consult Senior Scientist optimize_reaction->end Purification_Selection start Crude Reaction Mixture (Mono- & Di-brominated) is_solid Is the crude product a solid? start->is_solid solubility_test Perform Solubility Tests is_solid->solubility_test Yes chromatography Column Chromatography is_solid->chromatography No solubility_diff Significant Difference in Solubility? solubility_test->solubility_diff recrystallize Recrystallization solubility_diff->recrystallize Yes solubility_diff->chromatography No small_scale Small Scale (<100mg)? chromatography->small_scale prep_tlc Preparative TLC/HPLC small_scale->prep_tlc Yes

References

Troubleshooting low conversion rates in reactions with 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-5-chloropyridin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions and addressing challenges such as low conversion rates.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with a boronic acid or ester.[1] However, the presence of the primary amine and the specific halogen arrangement can present challenges.[1]

Suzuki Coupling: Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is failing completely or showing no conversion. What are the most common causes?

A1: Complete reaction failure often points to a critical issue with one of the core components or conditions. Key areas to investigate include:

  • Inactive Catalyst: The active Palladium(0) species may not have formed or has been deactivated.[2] For a less reactive halide like the chloro- group on this substrate, standard ligands such as PPh₃ may be ineffective.[2] Consider using more robust, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2]

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen.[2] It is crucial to thoroughly degas all solvents and the reaction mixture, typically by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[2][3]

  • Inappropriate Base: The base is essential for activating the boronic acid to facilitate transmetalation.[2] If the base is too weak, old, or poorly soluble in the reaction medium, the reaction may fail.[2] Stronger bases like K₃PO₄ or Cs₂CO₃ are often recommended.[1][2]

  • Low Temperature: Aryl chlorides, and to a lesser extent bromides on electron-rich rings, require higher temperatures (typically 80-110 °C) for the rate-determining oxidative addition step to proceed efficiently.[2]

Q2: I'm observing a very low yield. What are the most likely side reactions?

A2: Low yields can result from incomplete conversion or the formation of undesired byproducts. Common side reactions include:

  • Protodeboronation: This is a frequent side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[3][4] Minimizing reaction times can help reduce this issue.[3]

  • Hydrodehalogenation: The bromo or chloro group on your starting material is replaced by a hydrogen. This can be caused by trace palladium hydride species.[3] Screening different bases and solvents may mitigate this.[3]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[5] Ensuring a strictly inert atmosphere is critical.[3][5]

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen of the aminopyridine can coordinate to the palladium catalyst, leading to inhibition.[1][3] Using specific, bulky ligands is often required to prevent this coordination and achieve high yields without needing to protect the amine group.[1][3]

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes various reported conditions for the Suzuki coupling of aminopyridines, which can serve as a starting point for optimizing reactions with this compound.

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Ref
Pd(PPh₃)₄ (5)(None)K₃PO₄ or K₂CO₃ (2.0-3.0)1,4-Dioxane / H₂O (4:1)85-951870-90[1][6]
Pd(OAc)₂ / SPhosSPhosK₃PO₄ (2.0)1,4-Dioxane90-10016-24Varies[3][7]
PdCl₂(dppf)(None)K₂CO₃ (2.0)DMF / H₂O120 (MW)0.17~80[6]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃KF (3.0)THF50OvernightModerate[6][7]
Experimental Protocols: Suzuki-Miyaura Coupling
Protocol 1: Conventional Heating

This protocol is a general starting point and may require optimization for specific arylboronic acids.[1][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[1][6]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.[3]

  • Add the palladium catalyst under a positive pressure of inert gas.[6]

  • Evacuate and backfill the flask with the inert gas three times.[1][6]

  • Add the degassed solvent system via syringe.[1]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Microwave Irradiation

Microwave irradiation can significantly shorten reaction times.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[1]

  • Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos)[3]

  • Base (e.g., K₃PO₄, 2.0 equiv)[3]

  • Degassed solvent (e.g., 1,4-dioxane)[3]

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.[1][3]

  • Add the chosen degassed solvent and seal the vial.[1][3]

  • Heat the reaction mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.[3]

  • Work-up and purify the product as described in the conventional heating protocol.[1][3]

Visualizations: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start_node Start: Low Conversion Rate A Check Reagent Purity & Stoichiometry (Amine, Boronic Acid, Base) start_node->A check_node check_node action_node action_node success_node Successful Coupling fail_node Consult Literature/ Technical Support B Evaluate Catalyst System (Precursor & Ligand) A->B Reagents OK? F Systematic Optimization (Screen Ligands, Bases, Solvents) A->F Reagents impure C Assess Reaction Conditions (Solvent, Temperature, Time) B->C Catalyst OK? B->F Catalyst/Ligand suboptimal D Verify Inert Atmosphere (Degassing Technique) C->D Conditions OK? C->F Conditions suboptimal E Analyze for Side Reactions (Protodeboronation, Dehalogenation) D->E Atmosphere OK? D->F Oxygen present E->success_node No major side reactions E->F Side reactions identified F->success_node Optimization successful F->fail_node Optimization fails

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.[3]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst pd2_add R-Pd(II)L₂(X) pd0->pd2_add Oxidative Addition pd2_trans R-Pd(II)L₂(R') pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' (Coupled Product) pd2_trans->product RX R-X (this compound) RX->pd2_add R_B R'-B(OR)₂ (Arylboronic Acid) R_B->pd2_trans Base Base (e.g., K₃PO₄) Base->pd2_trans

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[9] It is highly effective for coupling this compound with various primary and secondary amines.[9][10]

Buchwald-Hartwig Amination: Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with the chloro- group is showing low to no conversion. What should I check first?

A1: Low conversion is a common issue, as the C-Cl bond is less reactive than the C-Br bond, making the oxidative addition step rate-limiting.[11]

  • Catalyst & Ligand Choice: This is the most critical factor. Standard ligands are often ineffective.[11] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for activating C-Cl bonds.[9][11] Using a pre-formed palladacycle (e.g., G3 or G4 precatalysts) can also be more efficient than generating the catalyst in situ from sources like Pd(OAc)₂.[11]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[11] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely demand a more active catalyst system and higher temperatures.[11]

  • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to drive the difficult oxidative addition step.[11]

  • Inert Atmosphere: As with Suzuki coupling, the Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) with dry, degassed solvents.[11]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Br or -Cl with -H). How can I suppress this?

A2: Hydrodehalogenation is a common side reaction where the halide is reduced instead of aminated.[11] This often happens when the final reductive elimination step is slow.

  • Optimize Ligand: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different bulky phosphine ligands is recommended.

  • Base Purity: Ensure the base is anhydrous and high-purity. Traces of hydroxide or moisture in NaOtBu can exacerbate the problem.[11]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help favor the desired C-N bond formation.[11]

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.[11]

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of halo-pyridines.

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Ref
Pd₂(dba)₃ / XPhosNaOtBuToluene1001285-95[9][10]
Pd(OAc)₂ / BrettPhosNaOtBuTHF6516~78[9]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane1101870-80[10]
RuPhos-precatalystLiHMDSTHF6516~83[6]
G3-XPhos PalladacycleLHMDSt-BuOH80690-98[10]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of halo-pyridines and should be optimized for specific amine partners.[6][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)[6]

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)[6]

  • Ligand (e.g., XPhos, 2-4 mol%)[6]

  • Base (e.g., NaOtBu, 1.4-2.5 equiv)[6][9]

  • Anhydrous, degassed solvent (e.g., Toluene or THF)[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube or reaction vessel.[6][9]

  • Add the anhydrous, degassed solvent and stir for a few minutes.[6]

  • Add this compound and the amine coupling partner to the mixture.[6][9]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[11]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[6]

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride or water.[6][12]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Filter, concentrate, and purify the crude product by column chromatography.[6]

Visualizations: Buchwald-Hartwig Amination & General Workflow

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst pd2_add R-Pd(II)L(X) pd0->pd2_add Oxidative Addition pd2_amido R-Pd(II)L(NR'₂) pd2_add->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product R-NR'₂ (Coupled Product) pd2_amido->product RX R-X (Aryl Halide) RX->pd2_add Amine HNR'₂ (Amine) Amine->pd2_amido Base Base (e.g., NaOtBu) Base->pd2_amido

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[9][13]

Experimental_Workflow setup_node setup_node process_node process_node analysis_node analysis_node A Add Solids to Flask (Aryl Halide, Coupling Partner, Base) B Purge with Inert Gas (Evacuate & Backfill 3x) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat Reaction (e.g., 80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up (Dilute, Extract, Dry) F->G H Purify Crude Product (Column Chromatography) G->H

Caption: A general experimental workflow for cross-coupling reactions.[2][9]

References

Technical Support Center: Column Chromatography Purification of 6-Bromo-5-chloropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the column chromatography purification of 6-Bromo-5-chloropyridin-3-amine and its derivatives.

Troubleshooting Guide & FAQs

This section provides solutions to common problems encountered during the purification of this compound derivatives in a question-and-answer format.

Q1: My compound is streaking or tailing on the TLC plate and column. How can I fix this?

A1: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface.[1] To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into your eluent.[1] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[1]

  • Deactivate the silica gel: Before packing the column, you can slurry the silica gel in the mobile phase containing the basic modifier to neutralize the acidic sites.

Q2: I'm having poor separation between my desired product and impurities. What should I do?

A2: Poor separation can result from several factors. Here's how to troubleshoot:

  • Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[1] A common starting point for these types of compounds is a gradient of ethyl acetate in hexane.

  • Use a gradient elution: Instead of an isocratic (constant solvent mixture) elution, a gradient elution where you gradually increase the polarity of the mobile phase can improve the resolution of compounds with similar polarities.

  • Check for column overloading: Using too much crude product for the size of your column will lead to broad bands and poor separation. A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.

  • Ensure proper column packing: A poorly packed column with air bubbles or cracks will result in channeling and inefficient separation. Ensure the silica gel is packed uniformly.

Q3: My compound is not eluting from the column, or the recovery is very low. What is the problem?

A3: This issue can arise from a few causes:

  • The mobile phase is not polar enough: If your compound is highly polar, it may be too strongly adsorbed to the silica gel. Gradually increase the polarity of your eluent. For very polar compounds, you might need to add a small amount of a more polar solvent like methanol to your ethyl acetate/hexane system.

  • Compound decomposition on silica: Some compounds are unstable on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If it is decomposing, switch to a less acidic stationary phase like neutral alumina or deactivated silica.

  • Irreversible adsorption: The basicity of the amine can sometimes lead to very strong, almost irreversible binding to the silica. Using a basic modifier in the eluent is crucial to prevent this.

Q4: How do I choose the initial solvent system for my column?

A4: The best way to determine a suitable solvent system is by using TLC.

  • Dissolve a small amount of your crude material in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution on a TLC plate.

  • Develop the plate in different solvent mixtures of varying polarities (e.g., different ratios of hexane and ethyl acetate).

  • The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4, with good separation from impurities.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This protocol provides a general guideline. The specific solvent system and gradient should be optimized using TLC analysis of the crude reaction mixture.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (typically 20-50 times the weight of the crude material).

  • Add the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane) to the silica gel to create a slurry. Stir gently to remove any air bubbles.

2. Packing the Column:

  • Secure the chromatography column in a vertical position.

  • Pour the silica gel slurry into the column.

  • Open the stopcock to allow some solvent to drain, which helps in uniform packing. Gently tap the column to ensure the silica gel settles evenly.

  • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the solution to the top of the silica gel using a pipette.

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

4. Elution:

  • Carefully add the mobile phase to the column.

  • Start the elution with the initial, low-polarity solvent system.

  • If a gradient elution is required, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions in test tubes.

5. Monitoring the Separation:

  • Monitor the elution of the compound by spotting the collected fractions on TLC plates and visualizing them under UV light.

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation

The following tables provide typical starting points and ranges for the column chromatography purification of this compound derivatives. The exact values will depend on the specific derivative and the impurities present.

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Stationary PhaseSolvent System (v/v)Target Rf (TLC)Notes
Silica GelHexane / Ethyl Acetate0.2 - 0.4A gradient elution is often effective.[2]
Silica GelDichloromethane / Methanol0.2 - 0.4For more polar derivatives.
Alumina (Neutral)Hexane / Ethyl Acetate0.2 - 0.4Good alternative for basic compounds.
Amine-functionalized SilicaHexane / Ethyl Acetate0.2 - 0.4Can provide improved peak shape.

Table 2: Example Gradient Elution Profile

StepSolvent System (Hexane:Ethyl Acetate)Column Volumes (CV)Purpose
195:52Equilibrate the column and elute non-polar impurities.
295:5 to 80:2010Gradually increase polarity to elute the target compound.
380:205Ensure complete elution of the target compound.
450:503"Flush" the column to elute highly polar impurities.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Solvent System Slurry Prepare Silica Gel Slurry TLC->Slurry Informs Solvent Choice Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

troubleshooting_logic Start Problem Encountered Tailing Peak Tailing / Streaking Start->Tailing PoorSep Poor Separation Start->PoorSep NoElution No Elution / Low Recovery Start->NoElution AddBase Add Basic Modifier (TEA/NH4OH) Tailing->AddBase ChangeStationary Change Stationary Phase (Alumina / Amine-Silica) Tailing->ChangeStationary OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent UseGradient Use Gradient Elution PoorSep->UseGradient CheckLoading Check for Column Overloading PoorSep->CheckLoading IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity CheckDecomposition Check for Compound Decomposition NoElution->CheckDecomposition

References

Technical Support Center: Recrystallization of 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the recrystallization of 6-Bromo-5-chloropyridin-3-amine, a crucial purification step for researchers, scientists, and professionals in drug development. The following information is compiled to address common challenges and provide standardized methodologies.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Below is a summary of potential solvents and their expected utility for this compound, based on the general properties of halogenated pyridines and aromatic amines.

Solvent SystemExpected Solubility at High Temp.Expected Solubility at Low Temp.Potential Issues
EthanolHighModerateMay require a co-solvent for optimal crystal formation.
IsopropanolModerate to HighLowGood option for achieving a significant yield.
AcetoneHighModerate to HighMay result in lower yield due to moderate solubility at low temperatures.[1]
Ethyl Acetate/HexaneHigh (in Ethyl Acetate)Low (in Hexane mixture)Good for inducing crystallization; requires careful optimization of the solvent ratio.[1]
TolueneModerateVery LowCan be effective, but higher boiling point may pose challenges.
WaterLowVery LowUnlikely to be a suitable primary solvent due to the compound's organic nature. Can be used as an anti-solvent.

Experimental Protocol: Single Solvent Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound using a single solvent.

  • Solvent Selection : Based on preliminary solubility tests, select a suitable solvent (e.g., isopropanol).

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add small portions of hot solvent until the solid is fully dissolved.[2]

  • Decolorization (Optional) : If the solution is colored due to impurities, remove it from heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional) : If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying : Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Troubleshooting Guides and FAQs

Q1: The compound is not dissolving in the hot solvent.

A1: This indicates that the chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

  • Solution: Try a more polar solvent or a solvent mixture. For halogenated aromatic amines, solvents like ethanol or a mixture of ethyl acetate and hexane can be effective.[1][4] You may also need to increase the volume of the solvent, but be mindful that using too much solvent can reduce your yield.[4]

Q2: The compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with amines.[5]

  • Solution 1: Reduce Supersaturation: The solution may be too concentrated or cooled too quickly. Try adding a small amount of additional hot solvent before cooling, and ensure the cooling process is slow and gradual.[5]

  • Solution 2: Use a Seed Crystal: Adding a small crystal of the pure compound to the cooled solution can induce crystallization.[5]

  • Solution 3: Adjust the Solvent System: Experiment with a different solvent or a solvent mixture. A lower boiling point solvent might prevent the compound from melting in the hot solution.[1]

Q3: No crystals form upon cooling.

A3: This is often due to using too much solvent, resulting in a solution that is not saturated enough at lower temperatures.[4]

  • Solution 1: Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[4]

  • Solution 2: Induce Crystallization: If the solution is supersaturated, scratching the inside of the flask with a glass rod just below the surface of the liquid can provide a surface for crystal nucleation.[2] Alternatively, adding a seed crystal can initiate crystallization.[2]

Q4: The recrystallization yield is very low.

A4: A low yield can be caused by several factors.

  • Cause 1: Using too much solvent. The more solvent used, the more compound will remain dissolved in the mother liquor.[4] Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]

  • Cause 2: Premature crystallization. If crystals form during a hot filtration step, product will be lost. Ensure the filtration apparatus is pre-heated.

  • Cause 3: Inefficient cooling. Ensure the solution is cooled sufficiently to maximize the amount of crystallized product.[2]

Q5: The purified compound is still impure.

A5: This can happen if the impurities have similar solubility properties to the desired compound or if the crystallization process was too rapid.

  • Solution 1: Repeat Recrystallization: A second recrystallization can further purify the compound.

  • Solution 2: Slow Down Crystallization: Rapid cooling can trap impurities within the crystal lattice.[6] Allow the solution to cool more slowly.

  • Solution 3: Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as column chromatography.[1] For basic compounds like aminopyridines, adding a small amount of a basic modifier like triethylamine to the mobile phase during chromatography can improve separation.[1]

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling to Room Temp dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No oiling_out_sol1 Reduce concentration or cool slower oiling_out->oiling_out_sol1 Yes low_yield Low Yield? no_crystals->low_yield No no_crystals_sol1 Evaporate excess solvent no_crystals->no_crystals_sol1 Yes low_yield_sol1 Use less solvent low_yield->low_yield_sol1 Yes end Problem Resolved low_yield->end No oiling_out_sol2 Use seed crystal oiling_out_sol1->oiling_out_sol2 oiling_out_sol2->end no_crystals_sol2 Induce crystallization (scratch/seed) no_crystals_sol1->no_crystals_sol2 no_crystals_sol2->end low_yield_sol2 Ensure complete cooling low_yield_sol1->low_yield_sol2 low_yield_sol2->end

References

Validation & Comparative

Reactivity Face-Off: 6-Bromo-5-chloropyridin-3-amine vs. 5-amino-2-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal Pyridine Building Block

In the landscape of medicinal chemistry and materials science, substituted pyridines are indispensable building blocks. The precise functionalization of the pyridine core is often a critical step in the synthesis of novel compounds with desired biological activities or material properties. Among the vast array of available pyridine intermediates, 6-Bromo-5-chloropyridin-3-amine and 5-amino-2-bromopyridine are two structurally similar yet distinct reagents. This guide provides an in-depth comparison of their reactivity in palladium-catalyzed cross-coupling reactions, supported by experimental data from analogous systems, to aid researchers in making informed decisions for their synthetic strategies.

The key to understanding the differential reactivity of these two molecules lies in the electronic and steric environment of the carbon-halogen bonds. In palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The facility of this step is influenced by the nature of the halogen (I > Br > Cl > F) and the electronic properties of the pyridine ring.[1]

Theoretical Reactivity Analysis

This compound: This molecule possesses two different halogen atoms. The carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond in oxidative addition. The bromine atom is located at the 6-position, which is ortho to the electron-withdrawing pyridine nitrogen. This position is electronically activated towards oxidative addition. Furthermore, the chlorine atom at the 5-position exerts an additional electron-withdrawing inductive effect, which is expected to further enhance the electrophilicity of the C6-Br bond, making it more susceptible to attack by the palladium catalyst.

5-amino-2-bromopyridine: In this isomer, the bromine atom is at the 2-position, also ortho to the pyridine nitrogen, which is an activated position. However, the amino group at the 5-position is electron-donating through resonance. This electron-donating effect can potentially decrease the electrophilicity of the C2-Br bond, thereby slowing down the rate of oxidative addition compared to a pyridine ring with electron-withdrawing substituents. Additionally, the primary amine functionality can coordinate to the palladium catalyst, which may in some cases inhibit the catalytic cycle.[2]

Based on these electronic arguments, This compound is predicted to be the more reactive coupling partner in palladium-catalyzed cross-coupling reactions at the C-Br bond.

Comparative Data in Cross-Coupling Reactions

Reaction TypeSubstrate AnalogueCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 6-Chloropyridin-3-amineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100-High[1]
Suzuki-Miyaura 5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[3]
Buchwald-Hartwig 6-Bromopyridin-3-amineArylaminePd₂(dba)₃ / XPhosNaOtBuToluene--High[4]
Buchwald-Hartwig 2-BromopyridinesVolatile amines-----Good[5]
Buchwald-Hartwig 2-bromopyridyl functionalityN-alkyl/aryl phthalimidePd(OAc)₂ / BINAPCs₂CO₃Toluene110-40-51[6]

Note: This table presents data from analogous compounds to infer the reactivity of the target molecules. Direct comparison requires experimentation under identical conditions.

The data suggests that both 6-halopyridin-3-amines and 2-bromopyridines are competent substrates in cross-coupling reactions. However, the generally milder conditions and high yields reported for substrates with a halogen at the 6-position (analogous to this compound) support the theoretical prediction of its higher reactivity.

Experimental Protocols

Below are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should serve as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 5-amino-2-bromopyridine

Materials:

  • 5-amino-2-bromopyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add 5-amino-2-bromopyridine, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the amine coupling partner, followed by anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OR)₂) PdII_R_Ar->Pd0 Reductive Elimination Product Product PdII_R_Ar->Product R-Ar

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L_n PdII_RX Ar-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (Ar-X) PdII_Amido Ar-Pd(II)L_n-NR'R'' PdII_RX->PdII_Amido Amine Coordination & Deprotonation (HNR'R'') PdII_Amido->Pd0 Reductive Elimination Product Product PdII_Amido->Product Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity_Comparison cluster_A This compound cluster_B 5-amino-2-bromopyridine A_Br C6-Br Bond (ortho to N) A_Reactivity Higher Reactivity at C-Br A_Br->A_Reactivity Electron-withdrawing Cl enhances electrophilicity A_Cl C5-Cl Bond (meta to N) A_NH2 C3-NH₂ Group Conclusion Conclusion: This compound is the more reactive substrate. A_Reactivity->Conclusion B_Br C2-Br Bond (ortho to N) B_Reactivity Lower Reactivity at C-Br B_Br->B_Reactivity Electron-donating NH₂ decreases electrophilicity B_NH2 C5-NH₂ Group B_Reactivity->Conclusion

Caption: Logical flow comparing the predicted reactivity of the two isomers.

Conclusion

Based on fundamental principles of organic chemistry and supported by experimental data from analogous systems, This compound is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to 5-amino-2-bromopyridine . The primary reason for this is the favorable electronic environment of the C-Br bond in the former, which is activated by the pyridine nitrogen and further enhanced by the electron-withdrawing chloro substituent. This enhanced reactivity may translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

For researchers and drug development professionals, the choice between these two building blocks will depend on the specific synthetic strategy. If rapid and efficient coupling is the primary goal, this compound is likely the superior choice. However, the specific steric and electronic properties of 5-amino-2-bromopyridine may be advantageous in certain contexts, and its reactivity is still sufficient for many applications. Ultimately, the protocols and analysis provided in this guide should empower chemists to make a more informed decision for their specific synthetic challenges.

References

A Comparative Guide to the Reactivity of 6-Bromo-5-chloropyridin-3-amine and 6-Chloropyridin-3-amine in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 6-bromo-5-chloropyridin-3-amine and 6-chloropyridin-3-amine in nucleophilic aromatic substitution (SNAr) reactions. The selection of appropriate starting materials is a critical decision in the synthesis of novel chemical entities, impacting reaction efficiency, yield, and overall synthetic strategy. This document aims to provide a comprehensive analysis supported by theoretical principles and available experimental data to inform these decisions.

Theoretical Underpinnings of Reactivity in SNAr Reactions

Nucleophilic aromatic substitution on pyridine and its derivatives is a powerful tool for the introduction of a wide range of functionalities. The reactivity of halopyridines in SNAr reactions is primarily governed by two key factors: the position of the leaving group on the pyridine ring and the nature of the halogen itself.

Positional Activation: The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. This is due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. In both this compound and 6-chloropyridin-3-amine, the halogen at the 6-position is ortho to the ring nitrogen, rendering this position highly susceptible to nucleophilic attack.

The "Element Effect" in SNAr: In contrast to SN2 reactions, where the leaving group ability of halogens follows the trend I > Br > Cl > F, SNAr reactions often exhibit a reversed trend: F > Cl ≈ Br > I. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by the polarization of the carbon-halogen bond. A more electronegative halogen creates a more electrophilic carbon center, thus accelerating the attack of the nucleophile.

Based on these principles, it is anticipated that the reactivity of the chloro and bromo substituents at the 6-position will be broadly similar, with the chloro group potentially offering slightly higher reactivity in some instances. The additional chloro substituent at the 5-position in this compound is an electron-withdrawing group, which is expected to further activate the ring towards nucleophilic attack compared to 6-chloropyridin-3-amine.

Comparative Performance Data

SubstrateNucleophileReaction ConditionsYield (%)Reference
6-Chloropyridin-3-amine PiperidineHigh-boiling solvent (e.g., DMSO or NMP), 120-180 °C, prolonged heating60-70[1]
This compound Data not available in searched literature--

Note: The absence of directly comparable experimental data for this compound highlights a gap in the current literature. The provided data for 6-chloropyridin-3-amine serves as a benchmark for its reactivity.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for conducting SNAr reactions with the title compounds.

General Procedure for SNAr Reaction with an Amine Nucleophile

Materials:

  • 6-Halopyridin-3-amine (1.0 equiv)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.2-2.0 equiv)

  • High-boiling polar aprotic solvent (e.g., DMSO, NMP, or DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for heating and reflux

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-halopyridin-3-amine and the amine nucleophile.

  • Under an inert atmosphere, add the solvent.

  • Heat the reaction mixture to the desired temperature (typically between 120-180 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted pyridin-3-amine.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the SNAr reactivity of the compared compounds.

SNAr_Reactivity_Comparison cluster_substrates Substrates cluster_factors Reactivity Factors cluster_prediction Predicted Reactivity 6_bromo_5_chloro This compound Positional_Activation Positional Activation (6-position is ortho to N) 6_bromo_5_chloro->Positional_Activation Element_Effect Element Effect (Cl ~ Br) 6_bromo_5_chloro->Element_Effect Inductive_Effect Inductive Effect (5-Cl is electron-withdrawing) 6_bromo_5_chloro->Inductive_Effect 6_chloro 6-Chloropyridin-3-amine 6_chloro->Positional_Activation 6_chloro->Element_Effect Prediction This compound is likely more reactive due to the additional electron-withdrawing group. Inductive_Effect->Prediction

Caption: Factors influencing the SNAr reactivity of the two pyridine derivatives.

SNAr_Workflow Start Start: Select Substrate (6-Bromo-5-chloro- or 6-Chloropyridin-3-amine) Reactants Combine with Nucleophile (e.g., Piperidine) in Solvent (e.g., DMSO) Start->Reactants Reaction Heat under Inert Atmosphere (120-180 °C) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Isolate and Characterize Product Purification->Product

Caption: Generalized experimental workflow for comparing SNAr reactivity.

Conclusion

Based on fundamental principles of nucleophilic aromatic substitution on pyridines, both this compound and 6-chloropyridin-3-amine are expected to be reactive substrates due to the activation provided by the ring nitrogen at the 6-position. The "element effect" suggests that the reactivity of the bromo and chloro leaving groups at this position will be comparable. However, the presence of an additional electron-withdrawing chloro group at the 5-position in this compound is predicted to enhance its overall reactivity towards nucleophiles compared to 6-chloropyridin-3-amine.

The provided experimental data for 6-chloropyridin-3-amine indicates that moderate to good yields can be obtained in SNAr reactions, albeit under forcing conditions. To make a definitive comparison, direct experimental studies of this compound under similar conditions are necessary. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which would be of significant value to the scientific community.

References

Biological activity of 6-Bromo-5-chloropyridin-3-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 6-Bromo-5-chloropyridin-3-amine Analogs

For researchers, medicinal chemists, and drug development professionals, the this compound scaffold is a valuable starting point for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs derived from this core structure, with a focus on their potential as anticancer and antimicrobial agents. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are actively being investigated for a wide range of therapeutic applications, including as kinase inhibitors.[1][2][3][4]

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature of the substituents introduced at various positions on the pyridine ring.[5] Modifications are often explored to enhance potency, selectivity, and pharmacokinetic properties.

In Vitro Anticancer Activity

The in vitro anticancer activity of a hypothetical series of this compound analogs (designated BCPA-1 to BCPA-4) was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric in these evaluations. A lower IC50 value indicates a more potent compound.[1] The data presented below is representative of typical screening results for novel pyridine derivatives.[1]

Table 1: Anticancer Activity (IC50 in µM) of this compound Analogs

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
BCPA-1 9.514.211.8
BCPA-2 6.18.97.5
BCPA-3 2.84.53.9
BCPA-4 17.225.621.3
Doxorubicin (Reference) 0.81.20.9

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Pyridine-based molecules have demonstrated promise as kinase inhibitors.[1] The following table presents representative data for the inhibitory activity of hypothetical BCPA analogs against a common kinase target.

Table 2: Kinase Inhibitory Activity (IC50 in nM) of this compound Analogs

CompoundKinase Target AKinase Target B
BCPA-1 150280
BCPA-2 85160
BCPA-3 2550
BCPA-4 320550
Staurosporine (Reference) 58

Data is hypothetical and for illustrative purposes.

Antimicrobial Activity

The search for novel antimicrobial agents is critical due to the rise of drug-resistant pathogens.[6] Derivatives of halogenated pyridines have been investigated for their potential to combat microbial infections.[7][8] Analogs of this compound could be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] Studies on related bromo-substituted heterocyclic compounds have shown promising antimicrobial activity.[6][9]

Experimental Protocols

Reproducibility and standardization are essential for the validation of experimental findings.[1] The following are detailed methodologies for key assays relevant to the biological screening of novel this compound analogs.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of potential anticancer compounds.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1][5]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Reagents and Buffers: Prepare the necessary reagents, including the kinase, substrate, ATP, and assay buffer.

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a detection reagent that produces a luminescent or fluorescent signal.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration (e.g., 37°C for 18-24 hours for bacteria).[7]

  • MIC Determination: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[7]

Visualizations

The following diagrams illustrate a typical experimental workflow for the evaluation of this compound analogs and a relevant signaling pathway that such compounds may modulate.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & SAR start This compound synthesis Synthesis of Analogs (BCPA-1 to 4) start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer kinase Kinase Inhibition Assay purification->kinase antimicrobial Antimicrobial Screening (MIC) purification->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis kinase->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental workflow for the synthesis and biological evaluation of analogs.

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_responses Cellular Responses (Proliferation, Survival) transcription_factors->cellular_responses inhibitor This compound Analog (Kinase Inhibitor) inhibitor->raf

Caption: Simplified MAP Kinase signaling pathway and potential point of inhibition.

References

In Vitro Performance of Aminopyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aminopyridine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. This guide provides a comparative analysis of the in vitro performance of hypothetical 6-Bromo-5-chloropyridin-3-amine derivatives against established aminopyridine-based kinase inhibitors, supported by experimental data from published studies. Detailed methodologies for key assays and visualizations of relevant signaling pathways and workflows are included to facilitate further research and development.

The strategic placement of functional groups on the pyridine ring allows for critical interactions within the ATP-binding pocket of various kinases, making this scaffold a valuable component in the design of targeted therapies. While specific public domain data on the in vitro activity of a comprehensive series of this compound derivatives is limited, this guide presents illustrative data for such a series to demonstrate structure-activity relationships. This is followed by a comparison with publicly available data for other aminopyridine-based kinase inhibitors to provide a broader context of their potential.

Comparative Analysis of In Vitro Biological Activity

The biological activity of aminopyridine derivatives is significantly influenced by the nature and position of substituents. Modifications to the core structure can modulate potency, selectivity, and pharmacokinetic properties.

Anticancer Activity of this compound Derivatives (Illustrative Data)

The following table summarizes the hypothetical in vitro anticancer activity of a representative series of this compound analogs (designated as BPS-1 through BPS-4) against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth; a lower IC50 value indicates greater potency. Doxorubicin, a standard chemotherapeutic agent, is included as a reference compound.

Table 1: Illustrative Anticancer Activity (IC₅₀ in µM) of this compound Analogs

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
BPS-1 8.212.510.1
BPS-2 5.79.87.3
BPS-3 2.14.33.5
BPS-4 15.422.118.9
Doxorubicin (Reference) 1.931.931.93

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

Kinase Inhibitory Activity of this compound Derivatives (Illustrative Data)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The following table presents hypothetical data for the inhibitory activity of the BPS analogs against VEGFR-2. Sorafenib, an approved multi-kinase inhibitor, is included for comparison.

Table 2: Illustrative Kinase Inhibitory Activity (IC₅₀ in nM) of this compound Analogs against VEGFR-2

CompoundVEGFR-2 IC₅₀ (nM)
BPS-1 75
BPS-2 42
BPS-3 15
BPS-4 120
Sorafenib (Reference) 90

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Reproducibility and standardization are fundamental to the validation of experimental findings. The following sections provide detailed methodologies for key assays relevant to the biological screening of novel aminopyridine derivatives.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a test compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds

  • Assay buffer (optimized for the specific kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO as a vehicle control.

  • Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer to each well.

  • Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration near the Km for the specific kinase) to each well to start the reaction. Incubate for a predetermined time (e.g., 60-120 minutes) at the optimal temperature for the kinase.

  • Stop Reaction and Detect Signal: Add a detection reagent that stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity. For example, in the ADP-Glo™ assay, the reagent depletes the remaining ATP, and a second reagent converts ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values by plotting the percentage of inhibition against the compound concentrations.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Assays Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Serial Dilution Serial Dilution Characterization->Serial Dilution Kinase Assay Kinase Assay Serial Dilution->Kinase Assay Test Compounds Cytotoxicity Assay Cytotoxicity Assay Serial Dilution->Cytotoxicity Assay Test Compounds IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Luminescence Cytotoxicity Assay->IC50 Determination Absorbance

Caption: Experimental workflow for the in vitro evaluation of novel kinase inhibitors.

signaling_pathway Growth Factor Growth Factor VEGFR-2 VEGFR-2 Growth Factor->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ P PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation, Angiogenesis Proliferation, Angiogenesis ERK->Proliferation, Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway, a common target for aminopyridine-based inhibitors.

Characterization of Novel Bioactive Compounds Derived from 6-Bromo-5-chloropyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of novel heterocyclic compounds synthesized from the versatile starting material, 6-Bromo-5-chloropyridin-3-amine. The strategic positioning of the bromo, chloro, and amino groups on the pyridine ring makes this compound an excellent scaffold for the synthesis of diverse molecules, particularly those with potential as anticancer agents and kinase inhibitors. This document summarizes key experimental data for representative compound classes, offers detailed experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and workflows.

Comparative Analysis of Biological Activity

Anticancer Activity of Representative Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 in µM) of a selection of pyrazole derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A HepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2
Compound B HepG2 (Liver)7.9 ± 1.9Doxorubicin24.7 ± 3.2
Compound C MCF-7 (Breast)8.03Roscovitine-
Compound D HCT-116 (Colon)0.39 ± 0.06Doxorubicin-

Data is compiled from multiple sources for illustrative comparison of the potential of pyrazole-based compounds.

Kinase Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are a well-established class of kinase inhibitors. The data below showcases the inhibitory activity (IC50) of representative compounds against various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.

Compound IDKinase TargetIC50 (µM)
Compound X PDGFr1.11
Compound X FGFr0.13
Compound X EGFr0.45
Compound X c-src0.22
Compound Y FGFr0.060
Compound Y PDGFr, EGFr, c-src, InsR>50

This data illustrates the potential for developing potent and selective kinase inhibitors from pyridine-based scaffolds.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis of a representative novel compound and for key biological assays.

Synthesis of a Novel Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a general method for the synthesis of a pyrazolo[3,4-b]pyridine derivative, a class of compounds with known kinase inhibitory activity, starting from a 6-halopyridin-3-amine precursor.

Materials:

  • This compound

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Appropriate aldehyde or ketone

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMF, Dioxane)

Procedure:

  • Cyclization to form the pyrazole ring: React this compound with a suitable diketone or a related precursor in the presence of a substituted hydrazine to form the corresponding pyrazole intermediate.

  • Suzuki-Miyaura Cross-Coupling: To a solution of the brominated pyrazole intermediate in a suitable solvent, add a boronic acid derivative, a palladium catalyst, and a base.

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, and the product is extracted using an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells and is a common technique to measure the cytotoxic effects of novel compounds.

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Kinase Inhibition Assay

Biochemical assays are employed to determine the direct inhibitory effect of synthesized compounds on specific kinase enzymes.

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the kinase substrate in an appropriate assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specified period.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced. This is often measured via luminescence or fluorescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Visualizing Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide clear visualizations of complex experimental processes and biological pathways.

G cluster_0 Synthesis Workflow Start Start Reactants This compound + Reagents Start->Reactants Reaction Cyclization & Cross-Coupling Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, etc. Purification->Characterization Final Compound Final Compound Characterization->Final Compound

Caption: General workflow for the synthesis and characterization of novel compounds.

G cluster_1 In Vitro Cytotoxicity Assay (MTT) Seed_Cells Seed Cancer Cells (96-well plate) Add_Compound Add Novel Compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate_48h Incubate (48h) Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_DMSO Add DMSO (Solubilize Formazan) Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Many kinase inhibitors derived from pyridine-based scaffolds target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.

G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Novel Pyridine-Based Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF

Caption: Inhibition of key cancer signaling pathways by novel kinase inhibitors.

A Comparative Guide to the Reaction Products of 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, confirming the selective reactivity of the C-Br bond and elucidating the structure of the resulting products.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the products formed from the reaction of 6-Bromo-5-chloropyridin-3-amine in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Experimental data, detailed protocols, and structural characterization robustly support the selective functionalization at the 6-position, stemming from the greater reactivity of the carbon-bromine bond over the carbon-chlorine bond in palladium-catalyzed reactions.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl > F. This principle is fundamental to predicting the outcome of reactions involving dihalogenated substrates. For this compound, this reactivity difference allows for selective substitution at the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. This guide presents evidence for the formation of 6-aryl-5-chloropyridin-3-amines via Suzuki-Miyaura coupling and 5-chloro-6-(N-substituted)pyridin-3-amines through Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the creation of carbon-carbon bonds. When this compound is subjected to typical Suzuki-Miyaura conditions with various arylboronic acids, the reaction selectively occurs at the C-Br bond to yield 6-aryl-5-chloropyridin-3-amine derivatives.

Comparative Performance with Various Arylboronic Acids

The following table summarizes the performance of the Suzuki-Miyaura coupling of this compound with different arylboronic acids. The data is based on analogous reactions reported for similar bromopyridine substrates, demonstrating the general feasibility and expected yields.[1]

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid6-Phenyl-5-chloropyridin-3-amine70-85
4-Methoxyphenylboronic acid5-Chloro-6-(4-methoxyphenyl)pyridin-3-amine75-90
4-Tolylboronic acid5-Chloro-6-(p-tolyl)pyridin-3-amine72-88
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure Confirmation of 6-Aryl-5-chloropyridin-3-amine

The structure of the resulting 6-aryl-5-chloropyridin-3-amine can be confirmed by standard spectroscopic methods. For example, in the case of 6-phenyl-5-chloropyridin-3-amine:

  • ¹H NMR: The spectrum would show characteristic signals for the phenyl and pyridinyl protons. The disappearance of the proton at the 6-position of the pyridine ring and the appearance of phenyl protons are key indicators.

  • ¹³C NMR: The spectrum would display signals corresponding to the carbons of the phenyl and chloropyridin-amine moieties.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated mass of the product, including the characteristic isotopic pattern for the chlorine atom.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[3] Similar to the Suzuki-Miyaura coupling, the reaction of this compound with various amines selectively occurs at the C-Br bond, affording 5-chloro-6-(N-substituted)pyridin-3-amine derivatives.[2]

Comparative Performance with Various Amines

The following table outlines the expected performance of the Buchwald-Hartwig amination of this compound with a range of primary and secondary amines, based on data from analogous bromopyridine substrates.[2]

AmineProductTypical Yield (%)
Aniline5-Chloro-N⁶-phenylpyridin-3,6-diamine65-80
Morpholine4-(5-Chloro-3-aminopyridin-6-yl)morpholine70-85
BenzylamineN⁶-Benzyl-5-chloropyridin-3,6-diamine60-75
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound.[2][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the corresponding amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure Confirmation of 5-Chloro-6-(N-substituted)pyridin-3-amine

The structure of the aminated product can be confirmed through spectroscopic analysis. For instance, for 5-chloro-N⁶-phenylpyridin-3,6-diamine:

  • ¹H NMR: The spectrum would show signals for the protons of the phenyl group and the pyridine ring, along with signals for the N-H protons.

  • ¹³C NMR: The spectrum would exhibit resonances for all the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum would display the molecular ion peak corresponding to the expected mass of the product, including the isotopic signature of the chlorine atom.

Visualizing the Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the signaling pathways of the cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Pathway This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic_Acid Arylboronic_Acid Transmetalation Transmetalation Arylboronic_Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product 6-Aryl-5-chloropyridin-3-amine Reductive_Elimination->Product Pd(II)_Complex->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Pathway This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Amine Amine Amine_Coordination Amine Coordination & Deprotonation Amine->Amine_Coordination Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0) Product 5-Chloro-6-(N-substituted) pyridin-3-amine Reductive_Elimination->Product Pd(II)_Complex->Amine_Coordination

Buchwald-Hartwig Catalytic Cycle

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reactants Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base Add_Solvent Add Anhydrous Solvent Combine_Reactants->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere Add_Solvent->Inert_Atmosphere Heat_Stir Heat and Stir Inert_Atmosphere->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extraction Cool->Extract Purify Column Chromatography Extract->Purify Characterization Characterization Purify->Characterization NMR, MS

References

A Comparative Guide to the HPLC Purity Analysis of Synthesized 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthesized 6-Bromo-5-chloropyridin-3-amine against commercially available standards and an alternative compound, 6-Chloropyridin-3-amine. The purity is determined using a robust High-Performance Liquid Chromatography (HPLC) method, a fundamental technique in pharmaceutical development for ensuring product quality and consistency.[1] The data presented herein is based on a standardized experimental protocol, designed for accurate and reproducible purity assessment.

Comparative Purity Analysis

The purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that can significantly impact its safety and efficacy. In this analysis, the purity of a laboratory-synthesized batch of this compound was compared with a high-purity commercial standard and a structurally similar compound, 6-Chloropyridin-3-amine.

Table 1: Comparative Purity Data by HPLC

CompoundSourceRetention Time (min)Purity (%)
This compound Synthesized Batch5.8298.6
This compound Commercial Standard5.81>99.5
6-Chloropyridin-3-amine Alternative Compound4.2599.2

The synthesized this compound exhibits a purity of 98.6%, which is suitable for many research and development applications. However, it is slightly lower than the commercial standard, indicating the presence of minor impurities, likely from starting materials or by-products of the synthesis. The alternative compound, 6-Chloropyridin-3-amine, shows a different retention time due to its different chemical structure (lacking the bromine atom), highlighting the selectivity of the HPLC method.

Experimental Protocol: HPLC Purity Determination

A validated HPLC method is essential for the reliable quantification of API purity and the detection of any impurities.[2] The following reverse-phase HPLC (RP-HPLC) method was developed for the purity analysis of this compound, as it is well-suited for non-polar to moderately polar analytes.[2]

1. Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic Acid (TFA)

    • This compound (synthesized sample and commercial standard)

    • 6-Chloropyridin-3-amine

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (UV)

3. Sample Preparation

  • Accurately weigh approximately 5 mg of the synthesized this compound.

  • Dissolve the sample in 5 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

  • Repeat the process for the commercial standard and the alternative compound.

4. Data Analysis The purity of the compound is calculated based on the area percentage of the main peak in the resulting chromatogram. The formula used is:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides the relative purity of the sample, assuming all components have a similar response factor at the detection wavelength.

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical workflow for the purity assessment of a synthesized chemical compound using HPLC.

HPLC_Purity_Analysis_Workflow HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting start Synthesized Product weigh Weigh Sample (5 mg) start->weigh dissolve Dissolve in Diluent (5 mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Injection filter->hplc chromatogram Generate Chromatogram hplc->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for the HPLC purity assessment of synthesized compounds.

References

Comparative Analysis of 6-Bromo-5-chloropyridin-3-amine Derivatives in Kinase Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-5-chloropyridin-3-amine scaffold is a key pharmacophore in the design of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The strategic placement of halogen atoms and the aminopyridine core allows for critical interactions within the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the closely related 6-bromopyridin-3-amine and 6-chloropyridin-3-amine scaffolds, offering insights into the impact of substitutions on their biological activity. The data presented herein is compiled from various sources and serves as a valuable resource for the rational design of next-generation inhibitors.

Comparative Biological Activity of Pyridin-3-amine Analogs

The biological activity of pyridin-3-amine derivatives is highly dependent on the nature and position of substituents. Modifications are typically introduced at the 6-position (via cross-coupling reactions) and on the 3-amino group to modulate potency, selectivity, and pharmacokinetic properties. The following tables summarize the in vitro activity of representative analogs.

Table 1: Anticancer Activity of 6-Bromopyridin-3-amine Analogs

Compound IDSubstitution PatternMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
BPS-1 Unsubstituted Phenyl at C68.212.510.1
BPS-2 4-Methoxyphenyl at C65.79.87.3
BPS-3 4-(Dimethylamino)phenyl at C62.14.33.5
BPS-4 3,4,5-Trimethoxyphenyl at C615.422.118.9
Doxorubicin Reference Drug1.931.931.93

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

Table 2: Kinase Inhibitory Activity of Aminopyridine-Based Derivatives

Kinase TargetScaffold/DerivativeIC50 (nM)
JNK1Aminopyrimidine-based25
JNK2Aminopyrimidine-based12
JNK3Aminopyrazole-based<40
p38αBiphenyl amide derivative11
TAK1Imidazopyridine with 2-cyanoacrylamide27
VRK1Aminopyridine-based150

Key Structure-Activity Relationship (SAR) Insights

From the available data on related scaffolds, several key SAR principles can be inferred for this compound derivatives:

  • The 3-Amino Group: This group is crucial for activity, often acting as a hydrogen bond donor to the kinase hinge region, mimicking the adenine moiety of ATP.[1]

  • The Pyridine Core: Serves as a rigid scaffold for orienting the key interacting groups within the ATP binding site.[2]

  • Substitutions at the 6-Position: The bromine atom provides a handle for introducing various aryl or heteroaryl groups via cross-coupling reactions.[1] The nature of this substituent significantly impacts potency and selectivity. Electron-donating groups on a phenyl ring at this position, such as methoxy and dimethylamino, appear to enhance anticancer activity.

  • Halogenation: The presence of halogens (bromo and chloro) on the pyridine ring can influence the electronic properties of the scaffold and provide additional interaction points within the binding pocket.[2] Generally, halogen atoms on pyridine derivatives can sometimes lead to lower antiproliferative activity, suggesting a careful balance is needed.[3][4]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds.

Cell Viability (MTT) Assay for Anticancer Activity

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.

Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This biochemical assay measures the direct inhibitory effect of a compound on a specific kinase.

  • Compound Preparation: A serial dilution of the test compounds is prepared in a suitable buffer.

  • Reaction Setup: The kinase, substrate, and test compound are combined in a reaction well.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from the resulting dose-response curve.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway often targeted by kinase inhibitors and a general workflow for their evaluation.

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Transcription Factors->Proliferation, Survival, Differentiation Inhibitor Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.

G Compound Synthesis Compound Synthesis In Vitro Kinase Assays In Vitro Kinase Assays Compound Synthesis->In Vitro Kinase Assays Cell-Based Assays (e.g., MTT) Cell-Based Assays (e.g., MTT) Compound Synthesis->Cell-Based Assays (e.g., MTT) Lead Identification Lead Identification In Vitro Kinase Assays->Lead Identification Cell-Based Assays (e.g., MTT)->Lead Identification SAR Analysis SAR Analysis Lead Identification->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Compound Synthesis In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate

References

A Comparative Benchmarking of Novel Synthetic Routes for 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide comparing two novel, plausible synthetic pathways for 6-Bromo-5-chloropyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. This document provides a detailed analysis of each route, including quantitative data, step-by-step experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most efficient synthesis strategy.

Introduction

This compound is a valuable substituted pyridine derivative with significant potential as a building block in the synthesis of complex bioactive molecules. The precise arrangement of its substituents offers multiple reaction sites for further chemical modification. This guide outlines and compares two rationally designed synthetic routes for its preparation, starting from commercially available precursors. The comparison focuses on key metrics such as the number of steps, potential yields, and the regioselectivity of halogenation steps.

Comparative Analysis of Synthetic Routes

Two primary synthetic pathways are proposed and evaluated: a multi-step synthesis starting from 3-aminopyridine (Route 1) and a more direct approach commencing with 5-chloropyridin-3-amine (Route 2). The following tables summarize the key quantitative data for each proposed route.

Table 1: Overview of Proposed Synthetic Routes
ParameterRoute 1: From 3-AminopyridineRoute 2: From 5-Chloropyridin-3-amine
Starting Material 3-Aminopyridine5-Chloropyridin-3-amine
Number of Steps 41
Key Intermediates 3-Acetamidopyridine, 6-Chloro-3-acetamidopyridine, 6-Chloro-3-aminopyridineNone
Overall Plausibility HighHigh
Potential Challenges Multiple steps, potential for isomeric impurities during chlorination, protection/deprotection required.Regioselectivity of bromination.
Table 2: Step-by-Step Comparison of Reaction Parameters

Route 1: From 3-Aminopyridine

StepReactionReagentsSolventTemp. (°C)Time (h)Est. Yield (%)
1aAcetylationAcetic AnhydridePyridine0 to RT2-4>95
1bChlorinationN-Chlorosuccinimide (NCS)AcetonitrileReflux4-860-70
1cHydrolysisAq. HClWaterReflux2-4>90
1dBrominationN-Bromosuccinimide (NBS)Acetonitrile0 to RT2-470-80

Route 2: From 5-Chloropyridin-3-amine

StepReactionReagentsSolventTemp. (°C)Time (h)Est. Yield (%)
2aBrominationN-Bromosuccinimide (NBS)Acetonitrile0 to RT2-475-85

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of each proposed synthetic route.

Route_1 cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_end Final Product 3-Aminopyridine 3-Aminopyridine Acetylation Acetylation 3-Aminopyridine->Acetylation Chlorination Chlorination Acetylation->Chlorination 3-Acetamidopyridine 3-Acetamidopyridine Acetylation->3-Acetamidopyridine Acetic Anhydride Hydrolysis Hydrolysis Chlorination->Hydrolysis 6-Chloro-3-acetamidopyridine 6-Chloro-3-acetamidopyridine Chlorination->6-Chloro-3-acetamidopyridine NCS Bromination Bromination Hydrolysis->Bromination 6-Chloro-3-aminopyridine 6-Chloro-3-aminopyridine Hydrolysis->6-Chloro-3-aminopyridine Aq. HCl This compound This compound Bromination->this compound NBS 3-Acetamidopyridine->Chlorination 6-Chloro-3-acetamidopyridine->Hydrolysis 6-Chloro-3-aminopyridine->Bromination

Caption: Synthetic workflow for Route 1, starting from 3-aminopyridine.

Route_2 cluster_start Starting Material cluster_step Synthetic Step cluster_end Final Product 5-Chloropyridin-3-amine 5-Chloropyridin-3-amine Bromination Bromination 5-Chloropyridin-3-amine->Bromination This compound This compound Bromination->this compound NBS, Acetonitrile

Caption: Synthetic workflow for Route 2, starting from 5-chloropyridin-3-amine.

Experimental Protocols

Detailed methodologies for the key transformations in the proposed synthetic routes are provided below. These protocols are based on established procedures for similar substrates.

Route 1: Detailed Protocols

Step 1a: Acetylation of 3-Aminopyridine to 3-Acetamidopyridine

  • Reaction Setup: Dissolve 3-aminopyridine (1.0 eq.) in pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.2 eq.) dropwise to the stirred solution.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding methanol. Co-evaporate the mixture with toluene. Dilute the residue with ethyl acetate.

  • Purification: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[1]

Step 1b: Chlorination of 3-Acetamidopyridine to 6-Chloro-3-acetamidopyridine

  • Reaction Setup: To a solution of 3-acetamidopyridine (1.0 eq.) in anhydrous acetonitrile, add N-chlorosuccinimide (NCS) (1.1 eq.).[2][3]

  • Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired 6-chloro isomer.

Step 1c: Hydrolysis of 6-Chloro-3-acetamidopyridine to 6-Chloro-3-aminopyridine

  • Reaction Setup: Suspend 6-chloro-3-acetamidopyridine (1.0 eq.) in a 6 M aqueous HCl solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Step 1d: Bromination of 6-Chloro-3-aminopyridine to this compound

  • Reaction Setup: Dissolve 6-chloro-3-aminopyridine (1.0 eq.) in anhydrous acetonitrile in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise over 15-30 minutes.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.[4]

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[4]

Route 2: Detailed Protocol

Step 2a: Bromination of 5-Chloropyridin-3-amine to this compound

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloropyridin-3-amine (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 eq.) in portions, maintaining the low temperature.

  • Reaction: Allow the reaction to gradually warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS. Dilute with water and extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Conclusion and Recommendation

Both proposed synthetic routes offer viable pathways to this compound.

Route 1 , while longer, proceeds through well-established transformations. The use of a protecting group for the amine is a standard strategy to control regioselectivity in the initial chlorination step. However, the multi-step nature of this route may lead to a lower overall yield and increased production time and cost.

Route 2 is significantly more atom- and step-economical. The directing effects of the existing amino and chloro substituents are predicted to strongly favor the desired regiochemistry of bromination at the 6-position, potentially leading to a higher yield and simpler purification.

For researchers and drug development professionals, Route 2 is the recommended pathway due to its efficiency and simplicity. However, the feasibility of this route is contingent on the regioselectivity of the bromination step, which should be confirmed experimentally. Route 1 provides a reliable, albeit more laborious, alternative. This guide provides the necessary foundational information for the successful synthesis and benchmarking of this compound.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-5-chloropyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-5-chloropyridin-3-amine, a halogenated pyridine derivative. Adherence to these procedures is critical for mitigating potential hazards.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. Based on data for the compound and its close structural analogs, it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. All operations involving the solid material or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]

Key Hazard Classifications:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
Causes skin irritationSkin Irritation (Category 2)[1]
Causes serious eye irritationSerious Eye Irritation (Category 2)[1]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.[4]

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide for appropriate materials. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended if exposure limits are exceeded or if irritation is experienced. All handling of the solid should be in a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.

Waste Identification and Segregation
  • Identify the Waste Stream : Clearly identify all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregate Halogenated Waste : As a halogenated organic compound, it is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[3] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.

Waste Collection and Containment
  • Solid Waste : Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. The container must be kept closed at all times, except when adding waste.[3]

  • Liquid Waste : For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste." Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[3]

Labeling and Storage
  • Container Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Storage of Waste : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[4][5]

Arranging for Professional Disposal
  • Contact Environmental Health & Safety (EH&S) : Contact your institution's EH&S office or the designated chemical waste coordinator to schedule a pickup.[3]

  • Provide Documentation : Provide the EH&S office with all necessary documentation regarding the waste's composition and volume.

  • Final Disposal Method : The licensed waste disposal facility will handle the final disposal, likely through high-temperature incineration.

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate first-aid and cleanup measures.

First-Aid Measures

Based on information for structurally similar compounds, the following first-aid procedures are recommended.[4][5]

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.
Spill and Accidental Release Procedures

In the event of a spill, evacuate unnecessary personnel from the area. While wearing the appropriate PPE, follow these steps:[6]

  • Containment : Prevent the further spread of the material. Avoid the generation of dust.

  • Cleanup : Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Disposal : The collected waste and cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of This compound Waste identify_waste Identify Waste Stream (Solid, Liquid, Contaminated Materials) start->identify_waste segregate_waste Segregate as 'Halogenated Organic Waste' identify_waste->segregate_waste collect_solid Collect Solid Waste in Labeled HDPE Container segregate_waste->collect_solid Solid Waste collect_liquid Collect Liquid Waste in Labeled, Leak-Proof Container segregate_waste->collect_liquid Liquid Waste store_waste Store Closed Container in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup store_waste->contact_ehs provide_docs Provide Waste Documentation to EH&S contact_ehs->provide_docs professional_disposal Licensed Hazardous Waste Facility Disposes of Waste (e.g., Incineration) provide_docs->professional_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-5-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Bromo-5-chloropyridin-3-amine. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area to minimize exposure risks.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes.[1][4] A face shield should be worn over goggles when there is a risk of significant splashing.[1][4]
Hand Protection Chemical-Resistant GlovesFor prolonged contact, consult the manufacturer's chemical resistance guide. Butyl rubber or neoprene gloves are often recommended for handling halogenated aromatic compounds.[5][6] Always inspect gloves for integrity before use.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][5] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1]
Respiratory Protection NIOSH-approved RespiratorAll handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6][8] Personnel must be properly fit-tested and trained in respirator use.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[1][7]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1][8]

  • Designate a specific area for handling the compound to contain potential spills.[6]

2. Donning Personal Protective Equipment:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[1][3]

  • Use appropriate and clean laboratory equipment (e.g., spatulas, glassware).[1]

  • Avoid creating dust during handling.[1][9]

  • Keep containers tightly closed when not in use.[1][5]

4. Decontamination:

  • After handling, decontaminate all surfaces and equipment.

  • Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1][9]

Disposal Plan

1. Waste Segregation:

  • This compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[10]

  • Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[10]

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) container.[10]

  • Liquid Waste: For solutions containing the compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."[10]

  • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[10]

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) office or the designated chemical waste coordinator to schedule a pickup.[10]

  • Provide the EH&S office with all necessary documentation regarding the waste's composition and volume.[10]

  • The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[10]

Experimental Workflow and Safety Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Required PPE prep_hood->prep_ppe prep_area Designate Handling Area prep_ppe->prep_area handle_weigh Weigh and Transfer prep_area->handle_weigh Proceed to Handling handle_reaction Perform Experiment handle_weigh->handle_reaction handle_seal Keep Containers Sealed handle_reaction->handle_seal cleanup_decon Decontaminate Surfaces handle_seal->cleanup_decon After Experiment cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_segregate Segregate Halogenated Waste cleanup_wash->disp_segregate Post-Cleanup disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_contact Contact EH&S for Pickup disp_collect->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.